Product packaging for Cinnolin-6-ylmethanol(Cat. No.:)

Cinnolin-6-ylmethanol

Cat. No.: B15223638
M. Wt: 160.17 g/mol
InChI Key: JQCMRIBLFVIQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnolin-6-ylmethanol is a valuable chemical scaffold in medicinal chemistry and drug discovery. As a cinnoline derivative, it is an isoster of quinoline and is known for its broad spectrum of pharmacological activities, which include potential antimicrobial, antifungal, anti-inflammatory, and antitumor properties . The cinnoline nucleus serves as a core structure in many compounds of significant pharmaceutical interest, making it a key building block for the synthesis of novel bioactive molecules . Researchers utilize this compound to develop new therapeutic agents targeting infectious diseases and inflammatory conditions. Its mechanism of action is often associated with its ability to be designed as an analog of active quinoline or isoquinoline derivatives, allowing for interaction with various biological targets . The structural motif of the cinnoline ring is frequently explored in the search for potent efflux pump inhibitors to combat drug-resistant bacteria and in the design of dual-acting compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the manufacturer's Certificate of Analysis for specific data on the purity and properties of this specific lot.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B15223638 Cinnolin-6-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

cinnolin-6-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-7-1-2-9-8(5-7)3-4-10-11-9/h1-5,12H,6H2

InChI Key

JQCMRIBLFVIQME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1CO

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profile of Cinnolin-6-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cinnolin-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a predicted spectroscopic profile based on established principles and data from closely related structural analogs, such as cinnoline and quinolin-6-ylmethanol. This guide also outlines detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of the parent cinnoline heterocycle and the influence of the 6-hydroxymethyl substituent, drawing parallels with the known data for quinolin-6-ylmethanol.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~9.3d~4.51HH-4
~8.8d~8.81HH-8
~8.2d~1.51HH-5
~7.9dd~8.8, ~1.51HH-7
~7.8d~4.51HH-3
~4.9s-2H-CH₂-
~2.0br s-1H-OH
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~150.5C-8a
~148.0C-4
~145.0C-4a
~135.0C-6
~132.0C-8
~130.0C-5
~128.0C-7
~125.0C-3
~64.0-CH₂OH
Table 3: Predicted IR Spectroscopic Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1620MediumC=N stretch (cinnoline ring)
~1580, ~1500Medium to StrongC=C stretch (aromatic ring)
~1450MediumC-H bend (aliphatic)
~1050StrongC-O stretch (primary alcohol)
~830StrongC-H out-of-plane bend (para-disubstituted-like)
Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
160100[M]⁺ (Molecular Ion)
15980[M-H]⁺
13160[M-CHO]⁺
13040[M-CH₂O]⁺
10330[C₇H₅N]⁺
7620[C₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of 6-methylcinnoline.

Materials:

  • 6-methylcinnoline

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of 6-methylcinnoline (1 equivalent) and selenium dioxide (1.2 equivalents) in dioxane and a small amount of water is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium metal.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: ~3-4 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: ~1-2 seconds.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (KBr Pellet Method):

  • A small amount (~1-2 mg) of dry, finely ground this compound is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture is ground to a very fine, homogeneous powder.

  • A portion of the powder is placed in a pellet-forming die and pressed under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

  • The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Rate: 1 scan/second.

  • Source Temperature: 200-250 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start 6-methylcinnoline Oxidation Oxidation (SeO₂) Start->Oxidation Purification Column Chromatography Oxidation->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

In Silico Prediction of Cinnolin-6-ylmethanol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive in silico workflow for predicting the bioactivity of a specific derivative, Cinnolin-6-ylmethanol. By leveraging computational tools and methodologies, researchers can efficiently screen for potential biological targets, predict binding affinities, and develop structure-activity relationships, thereby accelerating the early stages of drug discovery. This document outlines detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, focusing on two key signaling pathways implicated in the bioactivity of cinnoline compounds: the PI3K/Akt pathway and the Phosphodiesterase 10A (PDE10A) signaling cascade.

Introduction

The cinnoline scaffold is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological profile.[1][2][3][4] Derivatives of cinnoline have been reported to exhibit a range of biological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor activities.[1][2] Notably, certain cinnoline derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K) and Phosphodiesterase 10A (PDE10A), two enzymes critically involved in cellular signaling pathways that are often dysregulated in disease states.[5][6]

This guide focuses on a specific, albeit lesser-studied, derivative: this compound. The objective is to provide a detailed in silico framework to predict its potential bioactivity, thereby guiding further experimental validation. The methodologies described herein are standard in computational drug discovery and offer a rational approach to hypothesis generation and lead compound optimization.

Potential Signaling Pathways

Based on the known activities of cinnoline derivatives, two primary signaling pathways are proposed as potential targets for this compound: the PI3K/Akt pathway and the PDE1A signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Cinnoline derivatives have been shown to act as PI3K inhibitors, suggesting that this compound may also exhibit similar activity.[5]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Cinnolin This compound (Predicted Inhibitor) Cinnolin->PI3K Inhibition PDE10A_Signaling_Pathway Dopamine Dopamine Receptor AC Adenylyl Cyclase Dopamine->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP cAMP->AMP Degradation Downstream Downstream Signaling PKA->Downstream PDE10A PDE10A PDE10A->cAMP Hydrolysis Cinnolin This compound (Predicted Inhibitor) Cinnolin->PDE10A Inhibition In_Silico_Workflow cluster_0 Data Preparation cluster_1 Bioactivity Prediction cluster_2 Analysis & Hypothesis Ligand This compound 3D Structure Generation Docking Molecular Docking Ligand->Docking QSAR QSAR Modeling Ligand->QSAR Pharmacophore Pharmacophore Modeling Ligand->Pharmacophore Target Target Protein Structure (PI3K, PDE10A) Target->Docking Binding Binding Mode Analysis Docking->Binding SAR Structure-Activity Relationship QSAR->SAR Pharmacophore->SAR Hypothesis Bioactivity Hypothesis Binding->Hypothesis SAR->Hypothesis

References

In-Depth Technical Guide: Preliminary Biological Screening of Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry.[1][2] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery.[1][3] This guide outlines a typical workflow for the preliminary biological screening of novel cinnoline derivatives, focusing on the evaluation of their antimicrobial and antioxidant potential.

Synthesis of Cinnoline Derivatives

The synthesis of the cinnoline core can be achieved through various established methods, such as the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor.[2] Modern synthetic protocols often utilize arenediazonium salts, aryl hydrazines, and arylhydrazones as starting materials to construct the cinnoline nucleus.[1][3] Microwave-assisted synthesis has also emerged as an efficient method for producing polyfunctionally substituted cinnolines.[4]

Antimicrobial Screening

A crucial first step in evaluating the biological potential of novel cinnoline derivatives is to assess their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.

Materials:

  • Test compounds (cinnoline derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Standard antibiotics (e.g., amoxicillin, fluconazole) as positive controls.

  • Spectrophotometer (optional, for quantitative assessment).

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well containing the diluted test compound.

  • Include a positive control (microorganism in medium with a standard antibiotic) and a negative control (microorganism in medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Representative Antimicrobial Activity

The following table summarizes hypothetical MIC values for a series of cinnoline derivatives against common pathogens, illustrating a typical data presentation format.

CompoundS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)
Cinnoline-A64128>256
Cinnoline-B3264128
Cinnoline-C163264
Amoxicillin48N/A
FluconazoleN/AN/A2

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, making the evaluation of a compound's antioxidant potential a valuable component of a preliminary biological screen.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • Test compounds (cinnoline derivatives) dissolved in methanol.

  • DPPH solution in methanol (typically 0.1 mM).

  • Ascorbic acid or Trolox as a positive control.

  • Methanol as a blank.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare various concentrations of the test compounds in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Shake the mixture and allow it to stand in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Data Presentation: Representative Antioxidant Activity

The following table presents hypothetical IC50 values for a series of cinnoline derivatives, providing a clear comparison of their antioxidant potential.

CompoundDPPH Scavenging IC50 (μM)
Cinnoline-X75.2
Cinnoline-Y48.9
Cinnoline-Z102.5
Ascorbic Acid25.8

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of Cinnoline Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity data_analysis Data Analysis (IC50, MIC Calculation) antimicrobial->data_analysis antioxidant->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar hit_id Hit Compound Identification sar->hit_id

General workflow for the biological screening of novel compounds.

signaling_pathway cluster_pathway Hypothetical Antioxidant Signaling Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Cinnoline Cinnoline Derivative Cinnoline->Keap1 Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Keap1->Nrf2 Ubiquitination & Degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

A potential antioxidant signaling pathway modulated by bioactive compounds.

Conclusion

The preliminary biological screening of novel cinnoline derivatives is a critical step in the identification of new therapeutic agents. By employing systematic antimicrobial and antioxidant assays, researchers can efficiently identify lead compounds for further development. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such studies. Future work should focus on expanding the screening panel to include other relevant biological targets and elucidating the mechanisms of action of the most promising candidates.

References

Pharmacological Profile of Novel Cinnoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline (1,2-benzodiazine), a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3] These synthetic compounds have garnered significant attention for their potential therapeutic applications, which span from anticancer and antimicrobial to anti-inflammatory and central nervous system (CNS) modulation.[1][4][5] The biological activity of cinnoline derivatives is highly dependent on the nature and position of their substituents, allowing for fine-tuning of their pharmacological profiles.[1] This technical guide provides an in-depth overview of the pharmacological properties of novel cinnoline derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Cinnoline derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms involved in tumor growth and proliferation, including topoisomerase inhibition and receptor tyrosine kinase modulation.[1][2]

Quantitative Data: Cytotoxicity and Enzyme Inhibition

The cytotoxic and enzyme-inhibitory activities of various cinnoline derivatives have been evaluated against multiple cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below.

Compound ClassDerivative/CompoundTarget/Cell LineActivity (IC₅₀)Reference
Dihydrobenzo[h]cinnoline-5,6-diones 4-NO₂C₆H₄ substitutedKB (epidermoid carcinoma)0.56 µM[1][6]
4-NO₂C₆H₄ substitutedHep-G2 (hepatoma)0.77 µM[1][6]
Dibenzo[c,h]cinnoline ARC-31 (5,6,11-triazachrysen-12-one)RPMI8402 (lymphoblastoma)< 2 nM[1]
Topoisomerase I (TOP1)Potent Inhibitor[1]
Triazepinocinnoline Compound 7MCF-7 (breast cancer)0.049 µM[2]
Tyrosine Kinase0.22 µM[2]
Experimental Protocols

1.2.1. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7][8]

  • Cell Plating: Seed cells (e.g., Hep-G2, MCF-7) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test cinnoline derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[10] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the optical density (absorbance) of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms

anticancer_workflow selectivity selectivity enzyme enzyme selectivity->enzyme pathway pathway xenograft xenograft pathway->xenograft

Cinnoline derivatives exert their anticancer effects through multiple mechanisms. One prominent mechanism is the inhibition of DNA topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair.[1] Molecular docking studies suggest that these compounds bind to the TOP1-DNA complex, stabilizing it and leading to DNA strand breaks and subsequent cell death.[11] Other derivatives function as tyrosine kinase inhibitors, blocking signaling pathways essential for cell growth and survival.[2]

topoisomerase_inhibition Cinnoline Cinnoline Derivative TopoDNA Topoisomerase I-DNA Complex Cinnoline->TopoDNA Binds to Stabilized Stabilized Ternary Complex TopoDNA->Stabilized Replication DNA Replication Fork Stabilized->Replication Collision with DSB Double-Strand DNA Break Replication->DSB Apoptosis Apoptosis DSB->Apoptosis

Antimicrobial Activity

Novel cinnoline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi, including resistant strains.[1][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDTarget OrganismActivity (MIC)Reference
CN-11 Mycobacterium tuberculosis H37Rv12.5 µg/mL[12]
CN-12 Mycobacterium tuberculosis H37Rv12.5 µg/mL[12]
CN-7 Escherichia coli12.5 µg/mL[12]
Halogenated Derivatives Various Bacteria & FungiPotent Activity[1]
Experimental Protocol

2.2.1. MIC Determination by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[6][12][13]

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., E. coli) from an 18-24 hour agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test cinnoline compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).[1] The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.[6] Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[6][12]

Anti-inflammatory and CNS Activity

Cinnoline derivatives have also been investigated for their roles in modulating inflammatory processes and central nervous system targets.

Quantitative Data: Enzyme Inhibition and Receptor Activity
Compound Class/IDTargetActivity (IC₅₀ / Kᵢ)Reference
Cinnoline Derivative (18a) Human Neutrophil Elastase (HNE)IC₅₀ = 56 nM[10][14]
4-(pyridin-3-yl)cinnoline (41) Phosphodiesterase 10A (PDE10A)IC₅₀ = 1.52 nM[2]
4-(pyridin-3-yl)cinnoline (42) Phosphodiesterase 10A (PDE10A)IC₅₀ = 2.86 nM[2]
Benzocinnolinones Histamine H₃ ReceptorHigh Binding Affinity[2]
Experimental Protocols

3.2.1. Human Neutrophil Elastase (HNE) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the proteolytic activity of HNE.[5][15]

  • Reagent Preparation: Prepare an assay buffer, a solution of purified human neutrophil elastase, and a specific fluorogenic substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110 or MeOSuc-AAPV-AMC).[15][16]

  • Inhibitor Incubation: In a 96-well plate, add the test cinnoline derivatives at various concentrations. Add the HNE enzyme solution to each well. Incubate for a short period (e.g., 5 minutes) at 37°C to allow for inhibitor-enzyme binding.[5]

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm or 360/460 nm).[5][17]

  • Data Analysis: The rate of increase in fluorescence is proportional to HNE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 value from the resulting dose-response curve.

3.2.2. Phosphodiesterase 10A (PDE10A) Inhibition Assay

This assay quantifies the inhibition of PDE10A, an enzyme that degrades cyclic nucleotides (cAMP and cGMP).[18][19]

  • Assay Principle: The assay is based on fluorescence polarization (FP). A fluorescently labeled substrate (e.g., cAMP-FAM) rotates rapidly, resulting in low FP.[18] PDE10A hydrolyzes the substrate, and the resulting monophosphate binds to a large binding agent, restricting its movement and causing high FP. The increase in FP is proportional to PDE10A activity.[4][18]

  • Reaction Setup: In a 96-well plate, combine the PDE10A enzyme, the test cinnoline inhibitor, and the fluorescently labeled cAMP substrate in an assay buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Binding Agent Addition: Stop the reaction and initiate the detection step by adding the phosphate-binding agent.

  • FP Measurement: After a brief incubation, measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition based on the FP signal relative to controls. Determine the IC50 values from the dose-response curves.

Signaling Pathway and Mechanism

Inhibition of PDE10A by cinnoline derivatives increases the levels of cyclic nucleotides (cAMP/cGMP) in specific brain regions, particularly the striatum.[3] This modulation of intracellular signaling pathways is a promising strategy for treating CNS disorders like schizophrenia.[2][3]

pde10a_pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Converts to PDE10A PDE10A cAMP->PDE10A Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE10A->AMP Downstream Downstream Signaling PKA->Downstream Cinnoline Cinnoline Inhibitor Cinnoline->PDE10A Inhibits

Conclusion

The cinnoline scaffold represents a highly versatile and valuable core for the development of novel therapeutic agents. Cinnoline derivatives have demonstrated potent and diverse pharmacological activities, including significant anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties. The structure-activity relationship studies highlighted in various research efforts indicate that targeted modifications of the cinnoline ring system can lead to compounds with high potency and selectivity for a variety of biological targets. Further optimization of these lead compounds holds considerable promise for the future of drug discovery and development.

References

The Discovery and Development of Cinnolin-6-ylmethanol and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities. This technical guide focuses on the discovery, synthesis, and biological evaluation of Cinnolin-6-ylmethanol and its analogs, with a particular emphasis on their potential as kinase inhibitors. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers in the field of drug discovery and development.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse biological properties.[1][2] The cinnoline nucleus is considered a "privileged scaffold" as its derivatives have been reported to exhibit a range of activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antitubercular effects.[1][2][3] The versatility of the cinnoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[4][5]

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through various established and modern synthetic methodologies. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, general synthetic strategies for substituted cinnolines can be adapted.

General Synthetic Approach:

A common route to the cinnoline scaffold involves the cyclization of ortho-substituted aryl precursors. For the synthesis of this compound, a plausible synthetic pathway would involve a starting material with a hydroxymethyl group or a precursor that can be readily converted to a hydroxymethyl group at the desired position.

Below is a generalized experimental workflow for the synthesis of a substituted cinnoline derivative, which can be adapted for this compound.

G cluster_synthesis Generalized Synthetic Workflow start Starting Material (e.g., Substituted 2-aminoacetophenone) diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization cyclization Intramolecular Cyclization (e.g., Heating) diazotization->cyclization functionalization Functional Group Interconversion (e.g., Reduction of an ester to an alcohol) cyclization->functionalization purification Purification (e.g., Column Chromatography) functionalization->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product This compound Analog characterization->final_product

Caption: Generalized workflow for the synthesis of a this compound analog.

Experimental Protocol: A Representative Synthesis of a Cinnoline Derivative

The following protocol is a representative example of a method that could be adapted for the synthesis of this compound analogs. This specific protocol describes the synthesis of a 4-substituted cinnoline.

Step 1: Diazotization of a Substituted 2-Aminoacetophenone A solution of the substituted 2-aminoacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

Step 2: Intramolecular Cyclization The cold diazonium salt solution is slowly added to a pre-heated solution (e.g., in water or an organic solvent) to induce cyclization. The reaction mixture is then heated at a specific temperature (e.g., 80-100 °C) for a defined period (e.g., 1-2 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 4: Functional Group Interconversion (Example: Reduction to Alcohol) If the synthesized cinnoline derivative contains an ester or a carboxylic acid at the 6-position, it can be reduced to the corresponding alcohol (this compound) using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).

Step 5: Characterization The final purified product is characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), to confirm its structure and purity.

Biological Activity and Kinase Inhibition

Cinnoline derivatives have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Cinnolines as PI3K Inhibitors:

Recent studies have identified cinnoline derivatives as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks).[6] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Cinnolin This compound Analog Cinnolin->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of cinnoline analogs.

Quantitative Data of Cinnoline Analogs as PI3K Inhibitors:

A study on a series of cinnoline derivatives demonstrated their potent inhibitory activity against PI3Ks. The following table summarizes the IC50 values for selected compounds from this study.[6]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Analog 1 1535822
Analog 2 28501230
Analog 3 820515

Note: The data presented here is for representative cinnoline analogs and not specifically for this compound, for which public data is not available.

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of this compound analogs against specific kinases can be determined using various in vitro kinase assay formats. A common method is a radiometric assay or a fluorescence-based assay.

General Kinase Assay Protocol (Radiometric):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific peptide substrate, and a buffer solution with necessary cofactors (e.g., MgCl₂, ATP).

  • Compound Addition: The test compounds (this compound analogs) are added to the reaction mixture at various concentrations. A control reaction with DMSO (vehicle) is also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the mixture onto a phosphocellulose membrane. The amount of incorporated radioactivity is quantified using a phosphorimager.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow In Vitro Kinase Assay Workflow prep Prepare Kinase Reaction Mixture add_cpd Add Test Compound (this compound analog) prep->add_cpd initiate Initiate Reaction (Add [γ-³²P]ATP) add_cpd->initiate incubate Incubate initiate->incubate terminate Terminate Reaction & Spot on Membrane incubate->terminate quantify Quantify Radioactivity terminate->quantify analyze Calculate % Inhibition & Determine IC50 quantify->analyze

References

The Elusive Physicochemical Profile of Cinnolin-6-ylmethanol: A Technical Overview of the Cinnoline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific experimental data for Cinnolin-6-ylmethanol. While this particular derivative remains uncharacterized in the public domain, a wealth of information exists for the parent cinnoline heterocycle and its broader class of derivatives. This technical guide, intended for researchers, scientists, and drug development professionals, will therefore focus on the core physicochemical properties, synthetic methodologies, and biological activities associated with the cinnoline scaffold, providing a foundational understanding for the investigation of novel derivatives like this compound.

Physicochemical Properties of the Cinnoline Core

Cinnoline is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂. It is isomeric with other benzodiazines such as quinoxaline, phthalazine, and quinazoline.[1] The fundamental properties of the unsubstituted cinnoline molecule are summarized below. These values serve as a baseline for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₈H₆N₂[1]
Molar Mass 130.150 g·mol⁻¹[1]
Melting Point 39 °C (102 °F; 312 K)[1]
Acidity (pKa) 2.64[1]
Appearance Oil or white silky needles (co-crystallized with ether)[1]

Synthesis of Cinnoline Derivatives: Established Protocols

The synthesis of the cinnoline ring system is a well-established area of organic chemistry, with several named reactions providing routes to a variety of substituted derivatives.[2][3]

The Richter Cinnoline Synthesis

The first synthesis of the cinnoline ring was achieved through the Richter synthesis.[1] This method involves the cyclization of an ortho-alkynyl arenediazonium salt. For instance, the cyclization of o-C₆H₄(N₂Cl)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid. Subsequent decarboxylation and reductive removal of the hydroxyl group produce the parent cinnoline.[1]

The Borsche Cinnoline Synthesis

Another classical method is the Borsche cinnoline synthesis, which provides an alternative route to the cinnoline core.[1]

Modern Synthetic Approaches

Contemporary methods for cinnoline synthesis often involve metal-catalyzed cross-coupling reactions, which allow for more efficient and versatile construction of the cinnoline scaffold.[3] These modern techniques offer advantages in terms of substrate scope and reaction conditions.

A generalized workflow for the synthesis of a hypothetical this compound is presented below. This is a representative pathway based on established cinnoline chemistry and not a definitive protocol for this specific, uncharacterized compound.

Generalized Synthesis of this compound A Substituted Aniline B Diazotization A->B NaNO2, HCl C Arenediazonium Salt B->C D Cyclization (e.g., Richter Synthesis) C->D Introduction of ortho-alkynyl group followed by cyclization E Substituted Cinnoline Core D->E F Functional Group Interconversion (e.g., Reduction of an ester) E->F e.g., LiAlH4 G This compound F->G

Caption: Generalized synthetic workflow for a substituted cinnoline.

Biological Activities of Cinnoline Derivatives

The cinnoline nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[4][5][6] The inherent bioactivity of the cinnoline core has led to extensive research into its potential therapeutic applications.[7][8]

Cinnoline derivatives have been reported to possess the following biological properties:

  • Anticancer Activity : Certain cinnoline compounds have demonstrated cytotoxic effects against various cancer cell lines.[6]

  • Antibacterial and Antifungal Activity : The cinnoline scaffold has been incorporated into molecules with potent antimicrobial properties.[4][6]

  • Anti-inflammatory Activity : Several cinnoline derivatives have been investigated for their anti-inflammatory effects.[4]

  • Central Nervous System (CNS) Activity : Some cinnolines have shown activity as sedatives and have been explored for their potential in treating CNS disorders.[2]

  • Antituberculosis and Antimalarial Activity : The diverse biological profile of cinnolines extends to activity against infectious diseases like tuberculosis and malaria.[4][7]

The wide range of biological targets for cinnoline derivatives underscores the importance of this heterocyclic system in drug discovery.

Biological Activities of Cinnoline Derivatives Cinnoline Cinnoline Core Anticancer Anticancer Cinnoline->Anticancer Antimicrobial Antimicrobial Cinnoline->Antimicrobial Antiinflammatory Anti-inflammatory Cinnoline->Antiinflammatory CNS_Activity CNS Activity Cinnoline->CNS_Activity Antitubercular Antitubercular Cinnoline->Antitubercular

Caption: Diverse biological activities of the cinnoline scaffold.

Conclusion and Future Directions

While specific physicochemical data for this compound are currently unavailable, the rich chemistry and diverse biological profile of the parent cinnoline scaffold provide a strong foundation for future research. The synthetic protocols outlined in this guide offer viable pathways for the synthesis of novel derivatives, including this compound. Further investigation into this and other unexplored cinnoline derivatives is warranted to fully unlock their therapeutic potential. It is recommended that any future work on this compound begin with a robust synthetic and characterization campaign to establish its fundamental physicochemical properties.

References

Cinnolin-6-ylmethanol: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] This technical guide focuses on the potential of Cinnolin-6-ylmethanol as a key building block for the synthesis of novel therapeutic agents. While direct literature on this compound is sparse, this document provides a comprehensive overview of the synthesis, functionalization, and potential applications of the Cinnoline core, with a specific emphasis on derivatization at the 6-position. Detailed synthetic strategies and the known biological significance of 6-substituted cinnoline analogs are presented to underscore the utility of this compound in drug discovery programs.

Introduction to the Cinnoline Scaffold

The cinnoline nucleus (1,2-benzodiazine) is a vital heterocyclic motif that has garnered significant attention in synthetic and medicinal chemistry due to its diverse biological properties.[2][5] Cinnoline derivatives have been reported to possess a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, antitumor, and central nervous system activities.[3][6] The arrangement of the two nitrogen atoms in the heterocyclic ring influences the electronic properties of the entire molecule, offering unique opportunities for drug design and development.[2] Functionalization at various positions of the cinnoline ring can lead to compounds with tailored biological activities.[3][7] The 6-position, in particular, has been a site for modifications leading to potent bioactive molecules.[3]

Synthesis of this compound

Proposed Synthetic Strategies

Two main retrosynthetic approaches can be envisioned for the preparation of this compound:

  • Strategy A: Reduction of a Cinnoline-6-carboxylic Acid or its Ester. This common and reliable method involves the synthesis of a cinnoline ring with a carboxyl group at the 6-position, followed by reduction to the primary alcohol.

  • Strategy B: Reduction of a Cinnoline-6-carbaldehyde. This approach requires the formation of a cinnoline with a formyl group at the 6-position, which can then be reduced to the corresponding alcohol.

The following diagram illustrates a generalized workflow for the proposed synthesis of this compound.

G cluster_0 Strategy A: From Carboxylic Acid cluster_1 Strategy B: From Aldehyde A1 Substituted Aniline (with precursor to COOH at para-position) A2 Diazotization & Cyclization A1->A2 A3 Cinnoline-6-carboxylic Acid A2->A3 A4 Reduction (e.g., LiAlH4, BH3·THF) A3->A4 A5 This compound A4->A5 B1 Substituted Aniline (with precursor to CHO at para-position) B2 Diazotization & Cyclization B1->B2 B3 Cinnoline-6-carbaldehyde B2->B3 B4 Reduction (e.g., NaBH4) B3->B4 B5 This compound B4->B5 G cluster_hydroxyl Hydroxyl Group Reactions cluster_ring Cinnoline Ring Reactions C6M This compound Oxidation Oxidation C6M->Oxidation Esterification Esterification C6M->Esterification Etherification Etherification C6M->Etherification Halogenation Halogenation C6M->Halogenation EAS Electrophilic Aromatic Substitution C6M->EAS NAS Nucleophilic Aromatic Substitution C6M->NAS CrossCoupling Cross-Coupling Reactions C6M->CrossCoupling G Start This compound (Building Block) Synth Synthesis of Derivative Library (e.g., via esterification, etherification, etc.) Start->Synth Screen High-Throughput Screening (Biological Assays) Synth->Screen HitID Hit Identification Screen->HitID LeadOp Lead Optimization (Structure-Activity Relationship Studies) HitID->LeadOp Preclin Preclinical Development LeadOp->Preclin

References

Exploring the Structure-Activity Relationship of Cinnolin-6-ylmethanol Derivatives as Potent PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of cinnoline derivatives, with a particular focus on the structural motifs relevant to cinnolin-6-ylmethanol, as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. Cinnoline-based compounds have emerged as a promising scaffold for the development of novel PI3K inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of a series of synthesized cinnoline derivatives against PI3K isoforms and their anti-proliferative effects on various cancer cell lines. The data is extracted from a key study on the discovery of cinnoline derivatives as potent PI3K inhibitors.[1][2]

Table 1: In Vitro Inhibitory Activity of Cinnoline Derivatives against PI3K Isoforms

CompoundRPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
1a H15025080180
1b 4-F12020075150
1c 4-Cl9018060120
1d 4-CH3200300110220
1e 4-OCH3250350150280
2a H801504090
2b 4-F601203570
2c 4-Cl451002560
2d 4-CH311018050100
2e 4-OCH313022070140

Note: The core structure for compounds in Table 1 features a 4-anilino-cinnoline scaffold. The 'R' group represents substitution on the aniline ring.

Table 2: Anti-proliferative Activity of Selected Cinnoline Derivatives

CompoundMCF-7 IC50 (µM)UO-31 IC50 (µM)A549 IC50 (µM)
2c 0.851.52.1
GDC-0941 (Control) 0.450.91.2

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends for the 4-anilino-cinnoline scaffold:

  • Substitution at the 4-position of the aniline ring: Electron-withdrawing groups, particularly chlorine (Cl), at the 4-position of the aniline ring consistently led to improved inhibitory activity against all PI3K isoforms (e.g., compound 2c ).[1]

  • Modification of the C-6 position: While direct data for a methanol group at the C-6 position is not available in the primary reference, the general cinnoline scaffold has been explored for various biological activities.[2] The presence of a hydroxyl group at C-6 in the broader cinnoline class has been associated with antifungal activity. The introduction of a hydroxymethyl group would significantly alter the physicochemical properties, potentially influencing solubility and interactions with the solvent-exposed regions of the kinase ATP binding pocket. Further targeted synthesis and evaluation of this compound derivatives are necessary to elucidate the specific impact of this functional group on PI3K inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 4-Anilino-Cinnoline Derivatives[1]

A general synthetic route to 4-anilino-cinnoline derivatives involves a multi-step process:

  • Diazotization: An appropriately substituted 2-vinylaniline is treated with sodium nitrite in the presence of an acid to form a diazonium salt.

  • Cinnoline Ring Formation: The diazonium salt undergoes intramolecular cyclization to yield the cinnoline core.

  • Chlorination: The 4-hydroxycinnoline intermediate is chlorinated, typically using phosphorus oxychloride, to give a 4-chlorocinnoline.

  • Nucleophilic Aromatic Substitution: The 4-chlorocinnoline is reacted with a substituted aniline in the presence of a base to yield the final 4-anilino-cinnoline product.

In Vitro PI3K Enzyme Inhibition Assay[3][4][5][6]

The inhibitory activity of the compounds against PI3K isoforms is determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Enzyme and Substrate Preparation: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ are used. The lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in an appropriate buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the respective PI3K isoform.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • ADP Detection: After the reaction, the amount of ADP produced is quantified using the ADP-Glo™ reagent, which converts ADP to ATP, and then measures the ATP level via a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Anti-proliferative Assay (MTT Assay)[7][8][9][10]

The anti-proliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, UO-31, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Western Blot Analysis of the PI3K/Akt Signaling Pathway[11][12][13]

Western blotting is used to determine the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Lysis: Cells treated with the test compounds are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of proteins such as Akt.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P Inhibitor Cinnoline Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt signaling cascade and the point of inhibition by cinnoline derivatives.

General Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Cinnoline Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification EnzymeAssay In Vitro PI3K Enzyme Inhibition Assay Purification->EnzymeAssay CellAssay Cellular Anti-proliferative Assay (MTT) EnzymeAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis New Analogs

References

Methodological & Application

Application Note: A Detailed Protocol for the Multi-Step Synthesis of Cinnolin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This application note provides a detailed, four-step protocol for the synthesis of Cinnolin-6-ylmethanol, a key intermediate for the development of novel therapeutic agents. The described synthetic pathway begins with the Borsche synthesis to construct the cinnoline core, followed by deoxygenation, oxidation of a methyl group, and final reduction to the desired alcohol.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following four-step reaction sequence:

  • Step 1: Synthesis of 4-hydroxy-6-methylcinnoline from 2-amino-4-methylacetophenone via diazotization and intramolecular cyclization (Borsche synthesis).

  • Step 2: Deoxygenation of 4-hydroxy-6-methylcinnoline to 6-methylcinnoline.

  • Step 3: Oxidation of 6-methylcinnoline to cinnoline-6-carboxylic acid.

  • Step 4: Reduction of cinnoline-6-carboxylic acid to this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantReagent(s)Solvent(s)Temperature (°C)Reaction Time (h)ProductExpected Yield (%)
12-amino-4-methylacetophenone1. HCl, NaNO₂ 2. NaOHWater0-5 (diazotization), then reflux2-34-hydroxy-6-methylcinnoline70-80
24-hydroxy-6-methylcinnoline1. POCl₃ 2. H₂, Pd/CDioxane, EthanolReflux (chlorination), then RT (hydrogenolysis)4-66-methylcinnoline60-70
36-methylcinnolineKMnO₄, H₂OPyridine, Water1004-6Cinnoline-6-carboxylic acid50-60
4Cinnoline-6-carboxylic acidLiAlH₄Tetrahydrofuran (THF)0 to RT3-5This compound80-90

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-6-methylcinnoline

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-methylacetophenone (10.0 g, 67.0 mmol) in a solution of concentrated hydrochloric acid (25 mL) and water (50 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (5.0 g, 72.5 mmol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyclization:

    • In a separate 500 mL flask, prepare a solution of sodium hydroxide (20.0 g, 500 mmol) in water (200 mL) and cool it to 0 °C.

    • Slowly pour the cold diazonium salt solution into the sodium hydroxide solution with vigorous stirring.

    • Heat the reaction mixture to reflux for 2 hours.

    • Cool the mixture to room temperature and acidify with glacial acetic acid until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 4-hydroxy-6-methylcinnoline.

Step 2: Deoxygenation of 4-hydroxy-6-methylcinnoline to 6-methylcinnoline

  • Chlorination:

    • In a 100 mL round-bottom flask, suspend 4-hydroxy-6-methylcinnoline (8.0 g, 49.9 mmol) in phosphorus oxychloride (POCl₃, 30 mL).

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-chloro-6-methylcinnoline.

  • Hydrogenolysis:

    • Dissolve the crude 4-chloro-6-methylcinnoline in ethanol (100 mL) in a hydrogenation flask.

    • Add 10% palladium on carbon (Pd/C, 0.5 g).

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 6-methylcinnoline.

Step 3: Oxidation of 6-methylcinnoline to Cinnoline-6-carboxylic acid

  • In a 250 mL round-bottom flask, dissolve 6-methylcinnoline (5.0 g, 34.7 mmol) in a mixture of pyridine (50 mL) and water (50 mL).

  • Heat the solution to 100 °C with stirring.

  • Add potassium permanganate (KMnO₄, 11.0 g, 69.6 mmol) in small portions over 1 hour.

  • Maintain the reaction at 100 °C for 4-6 hours until the purple color disappears.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain cinnoline-6-carboxylic acid.

Step 4: Reduction of Cinnoline-6-carboxylic acid to this compound

  • In a dry 250 mL three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 g, 52.7 mmol) in anhydrous tetrahydrofuran (THF, 80 mL) and cool to 0 °C.

  • Slowly add a solution of cinnoline-6-carboxylic acid (4.0 g, 21.3 mmol) in anhydrous THF (50 mL) dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (2 mL), 15% aqueous sodium hydroxide (2 mL), and water (6 mL).

  • Stir the mixture at room temperature for 30 minutes, then filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, dichloromethane:methanol gradient) to yield this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_of_Cinnolin_6_ylmethanol reactant reactant intermediate intermediate product product reagent reagent A 2-amino-4-methylacetophenone B 4-hydroxy-6-methylcinnoline A->B 1. HCl, NaNO₂ 2. NaOH C 6-methylcinnoline B->C 1. POCl₃ 2. H₂, Pd/C D Cinnoline-6-carboxylic acid C->D KMnO₄, H₂O E This compound D->E LiAlH₄

Caption: Synthetic pathway for this compound.

The Cinnoline Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2] While direct research on Cinnolin-6-ylmethanol is not publicly available, the broader class of cinnoline derivatives has demonstrated a remarkable diversity of pharmacological activities. These compounds have been extensively investigated for their potential as anticancer, antibacterial, anti-inflammatory, and antifungal agents.[1][3] This document provides an overview of the applications of cinnoline derivatives in medicinal chemistry, including key quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Therapeutic Applications of Cinnoline Derivatives

Cinnoline derivatives have shown promise in several key therapeutic areas:

  • Anticancer Activity: Numerous cinnoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of critical cellular enzymes such as protein kinases and topoisomerases.[2][4] For instance, certain derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[6]

  • Antibacterial Activity: The cinnoline nucleus is a key component of several compounds with significant antibacterial properties.[1] These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[1]

  • Anti-inflammatory Activity: Several cinnoline derivatives have been investigated for their anti-inflammatory potential.[7][8] Some have demonstrated the ability to inhibit key inflammatory mediators, suggesting their potential for the development of new anti-inflammatory drugs.[7]

Quantitative Data on Cinnoline Derivatives

The following tables summarize the biological activity of representative cinnoline derivatives from the scientific literature.

Table 1: Anticancer Activity of Cinnoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Cinnoline-based PI3K inhibitor (Compound 25)HCT1160.264[6]
Cinnoline-based PI3K inhibitor (Compound 25)A5492.04[6]
Cinnoline-based PI3K inhibitor (Compound 25)MDA-MB-2311.14[6]
Triazepinocinnoline derivative (Compound 7)MCF-70.049[4]
Cinnoline analog (Compound 8b)MCF-75.56[5]
Cinnoline analog (Compound 10d)MCF-78.57[5]

Table 2: Antibacterial Activity of Cinnoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
4-Aminocinnoline-3-carboxamide derivativesVibrio cholera, E. coli12.5 - 50[1]
4-(p-Aminopiperazine)cinnoline-3-carboxamide derivativesBacillus subtilis, Staphylococcus aureus, E. coli, Pseudomonas aeruginosa12.5 - 50[1]

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

Several cinnoline derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and growth. Inhibition of this pathway is a key strategy in cancer therapy.

PI3K_Akt_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of certain cinnoline derivatives.

Experimental Workflow: In Vitro Cytotoxicity and Antibacterial Screening

The following diagram illustrates a general workflow for the initial screening of cinnoline derivatives for anticancer and antibacterial activity.

Experimental_Workflow cluster_cancer Anticancer Screening cluster_antibacterial Antibacterial Screening Synthesis Synthesis of Cinnoline Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Stock_Solution Preparation of Stock Solutions Characterization->Stock_Solution Cell_Culture Cancer Cell Culture Stock_Solution->Cell_Culture Bacterial_Culture Bacterial Culture Stock_Solution->Bacterial_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Data_Analysis_Cancer Data Analysis MTT_Assay->Data_Analysis_Cancer Hit_Identification Hit Compound Identification Data_Analysis_Cancer->Hit_Identification MIC_Assay Broth Microdilution for MIC Determination Bacterial_Culture->MIC_Assay Data_Analysis_Bacteria Data Analysis MIC_Assay->Data_Analysis_Bacteria Data_Analysis_Bacteria->Hit_Identification

Caption: General workflow for in vitro screening of cinnoline derivatives.

Experimental Protocols

1. MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • Cinnoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cinnoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[11] Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[12][13]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well round-bottom plates

  • Cinnoline derivative stock solution (in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or PBS

  • Multichannel pipette

  • Incubator

Procedure:

  • Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the cinnoline derivative stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[14]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate. This will result in a final volume of 200 µL per well and will halve the concentration of the compound in each well.

  • Controls: Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]

Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by researchers based on their specific experimental conditions and the nature of the compounds being tested. Appropriate safety precautions should always be taken when handling chemical and biological materials.

References

Application Notes and Protocols: Cinnolin-6-ylmethanol as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a promising structural motif in medicinal chemistry due to its diverse pharmacological activities. While structurally related to the well-explored quinoline and quinazoline scaffolds, cinnoline offers a unique arrangement of nitrogen atoms, providing distinct opportunities for molecular interactions with biological targets.[1][2][3] This document provides detailed application notes and protocols for the utilization of Cinnolin-6-ylmethanol and its derivatives as a scaffold for the development of novel kinase inhibitors. While specific data on this compound as a kinase inhibitor is limited, this document leverages available information on the broader cinnoline class to provide a foundational guide for researchers. Cinnoline derivatives have shown inhibitory activity against key kinases such as Phosphoinositide 3-kinase (PI3K) and Bruton's tyrosine kinase (BTK), which are implicated in various cancers and inflammatory diseases.[4][5]

Data Presentation: Kinase Inhibitory Activity of Cinnoline Derivatives

The following table summarizes the reported in vitro kinase inhibitory activities of selected cinnoline derivatives. This data highlights the potential of the cinnoline scaffold in targeting specific kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (µM)Reference
Compound 25 PI3Kα15MCF-70.264[4]
PI3Kβ48[4]
PI3Kδ21[4]
PI3Kγ112[4]
HCT1162.04[4]
U87-MG1.14[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to this compound, based on established methods for the synthesis of substituted cinnolines.[6][7]

Workflow Diagram:

G A Start: 2-Amino-5-bromobenzaldehyde B Step 1: Diazotization (NaNO2, HCl, 0-5°C) A->B C Intermediate: Diazonium Salt B->C D Step 2: Richter Cinnoline Synthesis (Reaction with a suitable alkyne, e.g., propargyl alcohol, Cu(I) catalyst) C->D E Intermediate: 6-Bromo-4-substituted-cinnoline D->E F Step 3: Reduction of substituent at C4 (if necessary) E->F G Intermediate: 6-Bromocinnoline F->G H Step 4: Palladium-catalyzed formylation (CO, H2, Pd catalyst, e.g., Pd(PPh3)4) G->H I Intermediate: Cinnoline-6-carbaldehyde H->I J Step 5: Reduction of aldehyde (NaBH4, MeOH) I->J K End Product: this compound J->K

Caption: Proposed synthetic workflow for this compound.

Materials:

  • 2-Amino-5-bromobenzaldehyde

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Propargyl alcohol

  • Copper(I) catalyst (e.g., CuI)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Carbon monoxide (CO) and Hydrogen (H₂) gas

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Appropriate solvents (e.g., DMF, THF, Dioxane)

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization: Dissolve 2-Amino-5-bromobenzaldehyde in a suitable acidic solution (e.g., aqueous HCl) and cool to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

  • Richter Cinnoline Synthesis: To the resulting diazonium salt solution, add the alkyne (e.g., propargyl alcohol) and a copper(I) catalyst. The reaction is typically stirred at room temperature or gently heated to facilitate cyclization to the 6-bromocinnoline derivative.

  • Modification/Reduction (if necessary): Depending on the alkyne used, the substituent at the 4-position may need to be removed or modified.

  • Formylation: Subject the 6-bromocinnoline to a palladium-catalyzed carbonylation reaction using carbon monoxide and hydrogen gas to introduce a formyl group at the 6-position, yielding cinnoline-6-carbaldehyde.

  • Reduction: Dissolve the cinnoline-6-carbaldehyde in methanol and add sodium borohydride in portions at 0°C. Stir the reaction until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3K)

This protocol outlines a general procedure for assessing the inhibitory activity of cinnoline derivatives against a target kinase, using the PI3Kα enzyme as an example.

Workflow Diagram:

G A Prepare Reagents: - Kinase (PI3Kα) - Substrate (PIP2) - ATP - Test Compound (Cinnoline derivative) - Detection Reagent B Dispense test compound dilutions into a 384-well plate A->B C Add PI3Kα enzyme to each well B->C D Incubate to allow compound-enzyme binding C->D E Initiate kinase reaction by adding ATP and PIP2 substrate D->E F Incubate at room temperature E->F G Stop the reaction F->G H Add detection reagent to quantify product (ADP or phosphorylated substrate) G->H I Measure signal (e.g., luminescence, fluorescence) H->I J Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC50 value I->J

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human PI3Kα enzyme

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • Adenosine triphosphate (ATP)

  • Cinnoline test compounds

  • Assay buffer (e.g., HEPES, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the cinnoline test compounds in DMSO, and then further dilute in assay buffer to the final desired concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the PI3Kα enzyme to each well (except negative controls).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

  • Kinase Reaction: Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the resulting light output.

  • Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated relative to the positive and negative controls. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for inhibitor development.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Cinnoline Cinnoline Inhibitor Cinnoline->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibitors of BTK are used in the treatment of B-cell malignancies and autoimmune diseases.

G BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates NFkB NF-κB Activation PLCg2->NFkB CellSurvival B-cell Proliferation & Survival NFkB->CellSurvival Cinnoline Cinnoline Inhibitor Cinnoline->BTK

References

Application Notes and Protocols for In Vitro Assay Development of Cinnolin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document provides detailed application notes and protocols for the in vitro assay development of a specific derivative, Cinnolin-6-ylmethanol. The focus is on evaluating its potential as a kinase inhibitor, a common mechanism of action for many biologically active cinnoline compounds.[6][7] The protocols provided herein describe a biochemical kinase inhibition assay and a cell-based assay to assess the compound's effect on a relevant signaling pathway.

Introduction to this compound

This compound belongs to the cinnoline family, a group of nitrogen-containing heterocyclic compounds.[2] The cinnoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Numerous studies have highlighted the potential of cinnoline derivatives as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7][8][9] Given the therapeutic promise of this compound class, robust in vitro assays are essential for the characterization and development of novel cinnoline-based drugs.

This document outlines a systematic approach to characterizing the in vitro activity of this compound, with a primary focus on its potential as a kinase inhibitor.

Biochemical Assay: Kinase Inhibition

This protocol describes a generic, non-radioactive, luminescence-based kinase assay to determine the inhibitory activity of this compound against a specific kinase (e.g., a member of the PI3K family, a known target of other cinnoline derivatives).[7] The assay measures the amount of ADP produced in the kinase reaction, which is then converted into a light signal.[9]

Experimental Protocol: Luminescent Kinase Assay

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Kinase substrate (specific to the kinase)

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Reaction Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase enzyme to all wells except the "no enzyme" control.

    • Add 2 µL of the kinase substrate to all wells.

  • Initiate Reaction: Add 2 µL of ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Presentation: Hypothetical IC₅₀ Values

The following table summarizes hypothetical quantitative data for the inhibition of a target kinase by this compound.

CompoundTarget KinaseIC₅₀ (nM)
This compoundKinase A75
This compoundKinase B1500
Staurosporine (Control)Kinase A10

IC₅₀ values were determined from a 10-point dose-response curve.

G cluster_workflow Biochemical Kinase Inhibition Assay Workflow prep Prepare this compound Dilutions setup Set up Kinase Reaction (Enzyme, Substrate, Compound) prep->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at Room Temperature initiate->incubate detect Add Detection Reagents incubate->detect read Measure Luminescence detect->read analyze Analyze Data (Calculate IC50) read->analyze G cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase kinase Target Kinase (e.g., PI3K) receptor->kinase Activation cinnolin This compound cinnolin->kinase Inhibition downstream Downstream Effector (e.g., Akt) kinase->downstream Phosphorylation response Cellular Response (Proliferation, Survival) downstream->response G cluster_binding Competitive Receptor Binding Assay Principle receptor Receptor radioligand Radiolabeled Ligand radioligand->receptor Binds cinnolin This compound cinnolin->receptor Competes for Binding

References

Application Notes and Protocols for High-Throughput Screening of Cinnolin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Cinnolin-6-ylmethanol, a specific derivative of the cinnoline core, is an emerging small molecule of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in a high-throughput screening context, focusing on its potential as a modulator of protein kinase activity, a well-established target class in drug discovery.[4][5]

Principle of the Assay: Kinase Inhibition Screening

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[4] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[4][5]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and widely used HTS technology for identifying kinase inhibitors.[6] The assay measures the phosphorylation of a specific peptide substrate by a target kinase. Inhibition of the kinase by a compound like this compound results in a decreased phosphorylation signal, which can be quantified. The TR-FRET format offers high sensitivity, low background, and resistance to interference from colored or fluorescent compounds, making it ideal for large-scale screening campaigns.[6]

Signaling Pathway Context: A Generic MAP Kinase Cascade

The diagram below illustrates a representative signaling pathway involving protein kinases, such as the MAPK/ERK pathway, which is frequently targeted in cancer drug discovery. This compound could potentially act at any of the kinase steps within such a cascade.

G Receptor Growth Factor Receptor RAF RAF Kinase Receptor->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression GeneExpression TranscriptionFactor->GeneExpression

Figure 1: A representative kinase signaling cascade.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Store at 4°C.

  • Target Kinase (e.g., a hypothetical "Cinnolin-Kinase 1" or CK1): Recombinant human CK1 is diluted in Assay Buffer to a 2X working concentration. The final concentration should be determined empirically through kinase titration experiments.

  • Peptide Substrate: A biotinylated peptide substrate specific for the kinase is diluted in Assay Buffer to a 2X working concentration.

  • ATP: Adenosine triphosphate is diluted in Assay Buffer to a 2X working concentration. The final concentration should ideally be at or near the Km value for the specific kinase.

  • This compound (C6M): A 10 mM stock solution is prepared in 100% DMSO. A dilution series is then created in a 384-well plate using an acoustic dispenser, resulting in a range of concentrations for dose-response analysis.

  • Detection Reagents: A europium-labeled anti-phospho-peptide antibody and an APC-labeled streptavidin are used as the TR-FRET pair. These are prepared in the Detection Buffer provided by the manufacturer.

High-Throughput Screening Workflow

The following workflow is designed for a 384-well plate format, which is standard for HTS.[7]

G start Start dispense_compound Dispense this compound (25 nL) into 384-well plate start->dispense_compound add_kinase_substrate Add 2X Kinase/Substrate Mix (5 µL) dispense_compound->add_kinase_substrate incubate1 Incubate (15 min, RT) add_kinase_substrate->incubate1 add_atp Add 2X ATP to initiate reaction (5 µL) incubate1->add_atp incubate2 Incubate (60 min, RT) add_atp->incubate2 add_detection Add TR-FRET Detection Mix (10 µL) incubate2->add_detection incubate3 Incubate (60 min, RT, protected from light) add_detection->incubate3 read_plate Read Plate on TR-FRET enabled microplate reader incubate3->read_plate analyze_data Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

References

The Potential of Cinnolin-6-ylmethanol as a Novel Probe for Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] While the specific compound, Cinnolin-6-ylmethanol, is not yet extensively characterized in the scientific literature, its core structure suggests significant potential as a biological probe. The presence of a hydroxymethyl group at the 6-position offers a reactive handle for conjugation to fluorescent dyes, affinity tags, or other reporter molecules, making it an attractive candidate for developing novel tools to investigate cellular pathways and screen for new therapeutic agents.

These application notes provide a forward-looking perspective on the potential uses of this compound as a biological probe, drawing upon the established activities of the cinnoline class of molecules. The following sections outline hypothetical applications in cancer biology and bacteriology, complete with detailed experimental protocols and data presentation to guide future research.

Application 1: A Probe for Investigating Anticancer Activity

Cinnoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. This suggests that this compound, and its subsequent modifications, could be employed to identify and characterize novel anticancer targets and to screen for new chemotherapeutic agents.

Quantitative Data Summary: Anticancer Activity of Cinnoline Derivatives

The following table summarizes the in vitro anticancer activity of representative cinnoline derivatives against various human cancer cell lines, providing a benchmark for the potential efficacy of this compound-based probes.

CompoundCancer Cell LineIC50 (µM)Reference
Cinnoline Derivative 25 Human Tumor Cell Line 10.264[2]
Cinnoline Derivative 25 Human Tumor Cell Line 22.04[2]
Cinnoline Derivative 25 Human Tumor Cell Line 31.14[2]
4-Anilinoquinoline-3-carbonitrile 44 EGFR Kinase Assay0.0075[3]
6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivative 29 c-Met Kinase Assay0.00059[4]
6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivative 29 A549 (Lung Carcinoma)0.035[4]
6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivative 29 HT-29 (Colon Adenocarcinoma)0.11[4]
Morpholine substituted quinazoline AK-3 A549 (Lung Carcinoma)10.38[5]
Morpholine substituted quinazoline AK-3 MCF-7 (Breast Adenocarcinoma)6.44[5]
Morpholine substituted quinazoline AK-3 SHSY-5Y (Neuroblastoma)9.54[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of a this compound-based probe on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound probe (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 2.5 x 10^4 cells/mL in 90 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound probe in culture medium. Add 10 µL of each dilution to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a this compound-based probe, targeting a putative protein kinase.

G Hypothetical Kinase Inhibition Pathway Probe This compound Probe Kinase Target Kinase Probe->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation G Workflow for this compound Probe Development Synthesis Synthesis of This compound Functionalization Functionalization (e.g., with Fluorophore) Synthesis->Functionalization Purification Purification and Characterization Functionalization->Purification InVitro In Vitro Assays (e.g., Binding, Enzyme Inhibition) Purification->InVitro Cellular Cell-Based Assays (e.g., Imaging, Cytotoxicity) InVitro->Cellular Validation Target Validation Cellular->Validation

References

Methods for Derivatizing the Hydroxyl Group of Cinnolin-6-ylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the hydroxyl group of Cinnolin-6-ylmethanol. The cinnoline scaffold is a significant pharmacophore in medicinal chemistry, and derivatization of the 6-methanol group allows for the exploration of structure-activity relationships, improvement of pharmacokinetic properties, and development of novel therapeutic agents. The following sections detail common and effective methods for converting the hydroxyl moiety into ether and ester functionalities, providing generalized protocols and illustrative data.

Introduction to Derivatization of this compound

This compound possesses a primary benzylic-like alcohol functional group attached to the C6 position of the cinnoline ring. This hydroxyl group is a prime target for chemical modification to modulate the physicochemical and biological properties of the parent molecule. The primary methods for derivatizing this hydroxyl group are etherification and esterification.

  • Etherification: The formation of an ether linkage (R-O-R') can enhance lipophilicity and metabolic stability. Common methods include the Williamson ether synthesis.

  • Esterification: The formation of an ester linkage (R-O-C(=O)R') can be used to introduce a wide variety of functional groups and can act as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active parent alcohol. Key methods include Fischer, Steglich, and Mitsunobu esterifications.

The choice of derivatization method will depend on the desired properties of the final compound and the compatibility of the reagents with the cinnoline ring system.

Etherification of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[1] The reaction proceeds via an SN2 mechanism where the alkoxide of this compound attacks the alkyl halide.

General Experimental Protocol
  • Deprotonation: Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., THF, DMF).

  • Add a strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK)) portion-wise at 0 °C under an inert atmosphere (e.g., N2, Ar).

  • Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Illustrative Quantitative Data

The following table presents hypothetical data for the Williamson ether synthesis with this compound to illustrate potential outcomes. Actual yields will vary depending on the specific substrate and reaction conditions.

EntryAlkyl Halide (R-X)BaseSolventTime (h)Yield (%)
1Methyl IodideNaHTHF485
2Ethyl BromideNaHDMF678
3Benzyl Bromidet-BuOKTHF1292
4Propyl IodideNaHDMF875

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Cinnolin This compound Deprotonation Deprotonation (0°C to RT) Cinnolin->Deprotonation AlkylHalide Alkyl Halide (R-X) Alkylation Alkylation (0°C to RT) AlkylHalide->Alkylation Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Deprotonation->Alkylation Formation of Alkoxide Quench Quench with H2O Alkylation->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 6-(Alkoxymethyl)cinnoline Purification->Product

Caption: Williamson Ether Synthesis Workflow.

Esterification of this compound

Esterification of this compound can be achieved through several methods, each with its own advantages.

Fischer Esterification

This is a classic acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[2]

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the desired carboxylic acid in a large excess of a suitable solvent (which can sometimes be the alcohol reactant if it is a liquid).

  • Add a catalytic amount of a strong acid (e.g., concentrated H2SO4, p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude ester by column chromatography.

Steglich Esterification

This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild conditions.[3][4]

  • Reaction Setup: Dissolve this compound, the carboxylic acid, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF).

  • Cool the mixture to 0 °C.

  • Add a solution of DCC in the same solvent dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Work-up: Filter off the DCU precipitate and wash it with the solvent.

  • Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the product by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry (though not relevant for this achiral substrate) under mild, neutral conditions using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]

  • Reaction Setup: Dissolve this compound, the carboxylic acid, and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of DEAD or DIAD in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product directly by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

Illustrative Quantitative Data for Esterification

The following table provides hypothetical comparative data for the different esterification methods.

EntryMethodCarboxylic Acid (R-COOH)ReagentsSolventTime (h)Yield (%)
1FischerAcetic AcidH2SO4 (cat.)Toluene1265
2SteglichBenzoic AcidDCC, DMAPDCM490
3MitsunobuPropionic AcidPPh3, DEADTHF688
4Steglich4-Nitrobenzoic AcidDCC, DMAPDCM395

Experimental Workflow Diagram for Esterification

Esterification_Workflows cluster_Fischer Fischer Esterification cluster_Steglich Steglich Esterification cluster_Mitsunobu Mitsunobu Reaction F_Start This compound Carboxylic Acid Acid Catalyst F_Reaction Reflux with Water Removal F_Start->F_Reaction F_Workup Neutralization Extraction F_Reaction->F_Workup F_Purification Column Chromatography F_Workup->F_Purification Product_Ester 6-(Acyloxymethyl)cinnoline F_Purification->Product_Ester S_Start This compound Carboxylic Acid DCC, DMAP S_Reaction Stir at RT S_Start->S_Reaction S_Workup Filtration Extraction S_Reaction->S_Workup S_Purification Column Chromatography S_Workup->S_Purification S_Purification->Product_Ester M_Start This compound Carboxylic Acid PPh3, DEAD M_Reaction Stir at RT M_Start->M_Reaction M_Workup Concentration M_Reaction->M_Workup M_Purification Column Chromatography M_Workup->M_Purification M_Purification->Product_Ester

Caption: Comparison of Esterification Workflows.

Characterization of Derivatives

The successful synthesis of this compound derivatives should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the derivative. For ethers, the appearance of new signals corresponding to the alkyl group and a shift in the methylene protons adjacent to the oxygen will be observed. For esters, characteristic shifts for the acyl group and the methylene protons will be evident.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: For esters, the appearance of a strong carbonyl (C=O) stretch around 1735 cm⁻¹ is a key diagnostic peak. For ethers, the disappearance of the broad O-H stretch from the starting material is indicative of a successful reaction.

Conclusion

The derivatization of the hydroxyl group of this compound into ethers and esters provides a versatile platform for the synthesis of novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. The choice of the synthetic method should be guided by the nature of the desired derivative and the required reaction conditions. The protocols provided herein serve as a general guide for researchers to develop specific and optimized procedures for their target molecules.

References

Application Notes and Protocols: Cinnoline Derivatives in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader:

Extensive literature searches did not yield specific data regarding the synthesis, biological activity, or anticancer applications of Cinnolin-6-ylmethanol . Therefore, to fulfill the core requirements of providing detailed application notes and protocols, this document focuses on a well-studied class of cinnoline derivatives with demonstrated anticancer properties: dihydrobenzo[h]cinnoline-5,6-diones . The methodologies and data presented herein are based on published research for these analogs and serve as a representative example of the potential of the cinnoline scaffold in oncology research.

Introduction to Cinnoline Derivatives as Anticancer Agents

The cinnoline nucleus is a bicyclic aromatic heterocycle that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Cinnoline derivatives have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and notably, as anticancer agents.[1] Their mechanism of action can vary widely depending on the substitution pattern around the core scaffold, with some derivatives acting as topoisomerase inhibitors, while others may induce apoptosis or cell cycle arrest through different signaling pathways. The dihydrobenzo[h]cinnoline-5,6-dione derivatives, in particular, have shown promising cytotoxic activity against several human tumor cell lines.[1]

Quantitative Data: Cytotoxicity of Dihydrobenzo[h]cinnoline-5,6-dione Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of newly synthesized dihydrobenzo[h]cinnoline-5,6-dione derivatives against human epidermoid carcinoma (KB) and hepatocellular carcinoma (Hep-G2) cell lines.[1] The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM).

Compound IDSubstituent (Ar)IC50 (µM) vs. KB CellsIC50 (µM) vs. Hep-G2 Cells
1 4-Nitrophenyl0.560.77
2 Phenyl> 50> 50
3 4-Chlorophenyl2.13.5
4 4-Methoxyphenyl4.36.8
5 2,4-Dichlorophenyl1.82.9
6 3,4-Dimethoxyphenyl3.55.1
7 4-Methylphenyl15.221.7
8 2-Hydroxyphenyl> 50> 50
9 4-Bromophenyl2.54.2
10 4-Fluorophenyl3.14.9

Data sourced from a study on novel dihydrobenzo[h]cinnoline-5,6-diones. The compound with a 4-NO2C6H4 substituent was identified as the most promising agent.[1]

Experimental Protocols

Synthesis of Dihydrobenzo[h]cinnoline-5,6-dione Derivatives

This protocol describes a one-pot, three-component synthesis of dihydrobenzo[h]cinnoline-5,6-diones.[1]

Materials:

  • 2-hydroxy-1,4-naphthoquinone

  • Methylhydrazine

  • Substituted aromatic aldehydes

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • To a solution of 2-hydroxy-1,4-naphthoquinone (1 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add the desired aromatic aldehyde (1 mmol) and methylhydrazine (1 mmol).

  • Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically after 4-6 hours), allow the mixture to cool to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final dihydrobenzo[h]cinnoline-5,6-dione derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., KB, Hep-G2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized cinnoline derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours in a CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cinnoline derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Visualizations

Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Purification cluster_product Final Product 2_hydroxy_1_4_naphthoquinone 2-hydroxy-1,4- naphthoquinone one_pot One-Pot Synthesis (Ethanol, Acetic Acid, Reflux) 2_hydroxy_1_4_naphthoquinone->one_pot aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->one_pot methylhydrazine Methylhydrazine methylhydrazine->one_pot purification Column Chromatography one_pot->purification final_product Dihydrobenzo[h]cinnoline- 5,6-dione Derivative purification->final_product

Caption: One-pot synthesis of dihydrobenzo[h]cinnoline-5,6-diones.

Hypothetical Signaling Pathway: Induction of Apoptosis

G Cinnoline_Derivative Cinnoline Derivative Bax Bax (Pro-apoptotic) Cinnoline_Derivative->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Cinnoline_Derivative->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion permeabilizes Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9_active Caspase-9 Apoptosome->Caspase9_active Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3_active Caspase-3 Caspase9_active->Caspase3_active Caspase3 Pro-caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis executes

Caption: Plausible mechanism of apoptosis induction by a cytotoxic agent.

References

Application Notes and Protocols for Antimicrobial Research on Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for the specific compound "Cinnolin-6-ylmethanol" did not yield dedicated research on its antimicrobial properties. Therefore, this document focuses on the broader class of cinnoline derivatives , for which there is a growing body of evidence demonstrating significant antimicrobial and antifungal potential.

Application Notes

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, antifungal, antitubercular, and anti-inflammatory effects.[1][2] The structural versatility of the cinnoline ring allows for substitutions at various positions, enabling the modulation of its biological activity and pharmacokinetic properties.

The antimicrobial potential of cinnoline derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. Several studies have highlighted the efficacy of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The mechanism of action for their antibacterial effects is often proposed to be the inhibition of key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, similar to the action of quinolone antibiotics.[3][4]

Key classes of cinnoline derivatives with demonstrated antimicrobial activity include:

  • Cinnoline-Sulphonamide Derivatives: The incorporation of a sulphonamide moiety into the cinnoline structure has been shown to enhance antimicrobial activity. Halogen-substituted derivatives, in particular, have exhibited potent antibacterial and antifungal effects.[2][5]

  • 6-Hydroxycinnolines: This subclass of cinnolines has shown promising antifungal activity, especially against Candida and Aspergillus species.[6]

  • Pyrazolo[4,3-c]cinnoline Derivatives: These fused heterocyclic systems have been investigated for their dual anti-inflammatory and antibacterial properties. Specific derivatives have displayed significant activity against both Gram-positive and Gram-negative bacteria.[7]

  • 4-Aminocinnoline-3-carboxamide Derivatives: These compounds have been reported to exhibit moderate to good antibacterial activity against a panel of bacterial strains, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[2]

The continued exploration of the cinnoline scaffold holds promise for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Data Presentation: Antimicrobial Activity of Cinnoline Derivatives

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various classes of cinnoline derivatives against a selection of microbial strains.

Table 1: Antibacterial Activity of Cinnoline Derivatives (MIC in µg/mL)

Cinnoline Derivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
7-Substituted 4-aminocinnoline-3-carboxamides6.25 - 256.25 - 256.25 - 25-[2]
Pyrazolo[4,3-c]cinnolines (Compound 4i)Significant Activity-Significant ActivitySignificant Activity[7]
Cinnoline-Sulphonamides (Halogenated)Good Activity--Good Activity[5]
Novel Cinnoline Derivatives (Compound CN-7)--12.5-[4]

Table 2: Antifungal and Antitubercular Activity of Cinnoline Derivatives (MIC in µg/mL)

Cinnoline Derivative ClassCandida albicansAspergillus nigerMycobacterium tuberculosis H37RvReference
6-Hydroxycinnolines3.1 - 100>100-
Cinnoline-Sulphonamides (Halogenated)Good ActivityGood Activity-[5]
Novel Cinnoline Derivatives (Compounds 11 & 12)--12.5[4]

Note: "Good Activity" or "Significant Activity" indicates that the source reported notable antimicrobial effects but did not provide specific MIC values in the abstract.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the antimicrobial screening of cinnoline derivatives, based on standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Cinnoline derivatives (test compounds)

  • Standard antibiotic/antifungal drugs (positive control)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the microorganism from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the standardized inoculum in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Prepare a stock solution of each cinnoline derivative in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds and control drugs in the appropriate broth to obtain a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Well Diffusion Method

This method is used for preliminary screening of the antimicrobial activity of test compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Cinnoline derivatives (test compounds)

  • Standard antibiotic/antifungal drugs (positive control)

  • Solvent for dissolving compounds (e.g., DMSO, as a negative control)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized microbial inoculum as described in the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly swab the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.

  • Preparation of Wells and Application of Compounds:

    • Allow the inoculated plates to dry for a few minutes.

    • Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.

    • Add a specific volume (e.g., 100 µL) of the test compound solution, positive control, and negative control (solvent) into separate wells.[10]

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature for fungi.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[10]

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and hypothetical mechanisms.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Advanced Studies cluster_outcome Outcome Synthesis Synthesis of Cinnoline Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_Determination MBC/MFC Determination MIC_Determination->MBC_Determination Mechanism_of_Action Mechanism of Action Studies MBC_Determination->Mechanism_of_Action Toxicity_Assay In Vitro/In Vivo Toxicity Assays Mechanism_of_Action->Toxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Toxicity_Assay->SAR_Studies Lead_Compound Lead Compound Identification SAR_Studies->Lead_Compound

Caption: Workflow for the discovery of antimicrobial cinnoline derivatives.

Signaling_Pathway Cinnoline Cinnoline Derivative Cell_Entry Bacterial Cell Entry Cinnoline->Cell_Entry DNA_Gyrase DNA Gyrase / Topoisomerase IV Cell_Entry->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage Stabilizes Cleavage Complex Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Hypothetical mechanism of action for antibacterial cinnoline derivatives.

References

Application Notes and Protocols for Scaling Up Cinnolin-6-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for a scalable, two-step synthesis of Cinnolin-6-ylmethanol, a valuable building block in medicinal chemistry and drug development. The described methodology focuses on robust and scalable reactions, starting from the readily available 6-bromocinnoline. The protocols include the synthesis of a key intermediate, methyl cinnoline-6-carboxylate, via a palladium-catalyzed carbonylation reaction, followed by its reduction to the target alcohol. This document offers comprehensive experimental procedures, quantitative data, and safety considerations to facilitate the scale-up of this compound production in a research or drug development setting.

Introduction

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound, in particular, serves as a key intermediate for the synthesis of various biologically active molecules. The development of a robust and scalable synthetic route to this compound is therefore of considerable importance for advancing drug discovery programs.

This document outlines a reliable two-step synthetic pathway amenable to scale-up, starting from 6-bromocinnoline. The key transformations involve a palladium-catalyzed carbonylation to introduce a carboxylate group at the 6-position, followed by a selective reduction to afford the desired primary alcohol.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via the following two-step sequence:

G cluster_0 Step 1: Palladium-Catalyzed Carbonylation cluster_1 Step 2: Reduction of the Ester 6-bromocinnoline 6-Bromocinnoline methyl_cinnoline_6_carboxylate Methyl Cinnoline-6-carboxylate 6-bromocinnoline->methyl_cinnoline_6_carboxylate Pd-catalyzed carbonylation CO_MeOH_Pd CO, MeOH, Pd(dppf)Cl2, Et3N methyl_cinnoline_6_carboxylate_2 Methyl Cinnoline-6-carboxylate cinnolin_6_ylmethanol This compound methyl_cinnoline_6_carboxylate_2->cinnolin_6_ylmethanol Reduction LiAlH4 LiAlH4, THF

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl Cinnoline-6-carboxylate

This protocol describes the palladium-catalyzed carbonylation of 6-bromocinnoline to yield methyl cinnoline-6-carboxylate. This method is advantageous for its relatively mild conditions and tolerance of various functional groups.

Materials:

  • 6-Bromocinnoline

  • Methanol (MeOH), anhydrous

  • Triethylamine (Et3N), distilled

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Carbon monoxide (CO) gas (lecture bottle or balloon)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Schlenk flask or a pressure-rated reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask or pressure vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-bromocinnoline (1.0 eq), Pd(dppf)Cl2·CH2Cl2 (0.05 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL per mmol of 6-bromocinnoline), anhydrous methanol (10 eq), and distilled triethylamine (2.0 eq) via syringe.

  • Purge the reaction mixture with carbon monoxide gas for 5-10 minutes.

  • Pressurize the vessel with carbon monoxide (typically 1-3 atm, or use a CO-filled balloon for atmospheric pressure reactions) and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl cinnoline-6-carboxylate as a solid.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)
6-Bromocinnoline209.0410.02.09-
Pd(dppf)Cl2·CH2Cl2816.640.50.41-
Methyl Cinnoline-6-carboxylate188.18-1.5 - 1.780 - 90
Step 2: Synthesis of this compound

This protocol details the reduction of the methyl ester intermediate to the target primary alcohol using lithium aluminum hydride (LiAlH4), a powerful reducing agent suitable for this transformation.[1][2][3][4][5][6]

Materials:

  • Methyl Cinnoline-6-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et2O)

  • Sodium sulfate, anhydrous

  • Saturated aqueous solution of sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and ice bath

  • Dropping funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (10 mL per mmol of ester).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl cinnoline-6-carboxylate (1.0 eq) in anhydrous THF (5 mL per mmol) and add this solution dropwise to the LiAlH4 suspension via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams. This procedure is known as the Fieser work-up and should result in a granular precipitate that is easy to filter.[4]

  • Stir the resulting mixture vigorously for 30 minutes.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)
Methyl Cinnoline-6-carboxylate188.185.00.94-
Lithium aluminum hydride37.957.5 - 10.00.28 - 0.38-
This compound160.17-0.68 - 0.7685 - 95

Visualization of Workflows

General Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for both synthetic steps.

G reagents Reagents & Solvents reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup reaction Reaction (Heating/Cooling) reaction_setup->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion drying Drying of Organic Layer workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification analysis Product Analysis (NMR, MS) purification->analysis product Final Product analysis->product

Caption: General workflow for chemical synthesis.

Logical Relationship for Scale-Up Considerations

Successful scale-up requires careful consideration of several interrelated factors.

G cluster_0 Key Considerations scale_up Successful Scale-Up reagent_sourcing Reagent Sourcing & Cost reagent_sourcing->scale_up reaction_kinetics Reaction Kinetics & Thermodynamics reaction_kinetics->scale_up process_safety Process Safety (Exotherms, Gas Evolution) process_safety->scale_up workup_purification Workup & Purification (Efficiency & Waste) workup_purification->scale_up

Caption: Key factors influencing successful chemical scale-up.

Safety and Handling

  • 6-Bromocinnoline: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

  • Carbon Monoxide (CO): Highly toxic gas. All operations involving CO must be conducted in a well-ventilated fume hood with a CO detector present.

  • Lithium Aluminum Hydride (LiAlH4): Highly reactive and flammable solid. Reacts violently with water and protic solvents. Handle under a dry, inert atmosphere. Quenching should be performed slowly and with extreme caution, especially on a larger scale, as it generates flammable hydrogen gas.

  • Solvents: Anhydrous solvents are required for the LiAlH4 reduction. Ensure proper drying techniques are used. All organic solvents are flammable and should be handled away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Conduct a thorough risk assessment before commencing any scale-up activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Cinnolin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield of Cinnolin-6-ylmethanol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: this compound is most commonly synthesized via the reduction of a cinnoline-6-carboxylic acid derivative, typically the methyl or ethyl ester. This method is often preferred due to the commercial availability of the starting materials and the generally high yields achievable under optimized conditions.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting material is typically methyl cinnoline-6-carboxylate or a similar ester derivative. The choice of reducing agent and solvent system are critical parameters that significantly influence the reaction outcome.

Q3: What are the typical yields for the synthesis of this compound?

A3: While yields can vary depending on the specific reaction conditions and scale, optimized protocols for the reduction of methyl cinnoline-6-carboxylate can achieve yields in the range of 80-95%.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Reducing Agent Use a fresh batch of the reducing agent (e.g., Lithium aluminum hydride - LAH or Sodium borohydride - NaBH₄). Ensure it has been stored under appropriate anhydrous conditions.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.
Poor Quality Starting Material Verify the purity of the methyl cinnoline-6-carboxylate using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.
Moisture in the Reaction This is particularly critical when using highly reactive reducing agents like LAH. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

Problem 2: Presence of Significant Byproducts

Potential Cause Troubleshooting Step
Over-reduction If using a strong reducing agent like LAH, over-reduction of the cinnoline ring can occur. Carefully control the stoichiometry of the reducing agent and the reaction temperature. Consider using a milder reducing agent.
Incomplete Reaction The presence of unreacted starting material can complicate purification. Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time or temperature as needed.
Formation of Aldehyde Intermediate In some cases, the intermediate aldehyde may be observed. Ensure sufficient reducing agent is used to drive the reaction to the desired alcohol product.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Co-elution of Product and Impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product is an Oil Instead of a Solid This compound is expected to be a solid. If an oil is obtained, it may indicate the presence of impurities. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.
Residual Reducing Agent Salts During the work-up, ensure the quenching step is performed carefully and the aqueous washes are sufficient to remove all inorganic salts.

Experimental Protocols

A detailed experimental protocol for a key synthetic step is provided below.

Reduction of Methyl Cinnoline-6-carboxylate to this compound

Materials:

  • Methyl cinnoline-6-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), a solution of methyl cinnoline-6-carboxylate in anhydrous THF is added dropwise to a stirred suspension of LAH in anhydrous THF at 0 °C (ice bath).

  • Reaction: The reaction mixture is stirred at 0 °C for a specified time (typically 1-2 hours) and the progress is monitored by TLC.

  • Quenching: After the reaction is complete, it is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

  • Work-up: The resulting mixture is filtered, and the solid residue is washed with THF and diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified this compound is characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the impact of different reducing agents on the yield of this compound.

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
LiAlH₄THF0 to rt2~90
NaBH₄ / LiClTHF/EtOHrt12~85
Vitride®Toluene0 to rt3~88

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Visualizations

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

experimental_workflow start Start: Methyl Cinnoline-6-carboxylate reduction Reduction with LAH in THF start->reduction 1. Add to LAH suspension workup Aqueous Work-up reduction->workup 2. Quench reaction purification Column Chromatography workup->purification 3. Extract and dry product This compound purification->product 4. Isolate pure product troubleshooting_yield low_yield Low Product Yield cause1 Inactive Reducing Agent low_yield->cause1 cause2 Suboptimal Reaction Conditions low_yield->cause2 cause3 Poor Starting Material low_yield->cause3 cause4 Presence of Moisture low_yield->cause4 solution1 Use fresh, properly stored reducing agent cause1->solution1 solution2 Optimize time and temperature (TLC monitoring) cause2->solution2 solution3 Verify purity of starting material cause3->solution3 solution4 Use anhydrous conditions and solvents cause4->solution4

Technical Support Center: Purification of Cinnolin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Cinnolin-6-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the reduction of cinnoline-6-carboxylic acid or its corresponding ester. Potential impurities from this process include:

  • Unreacted Starting Material: Cinnoline-6-carboxylic acid or its ester.

  • Intermediate Aldehyde: Cinnoline-6-carbaldehyde, resulting from incomplete reduction.

  • Reducing Agent Byproducts: Residual reducing agents (e.g., lithium aluminum hydride, borane complexes) and their corresponding salts after workup.[1]

  • Solvent Residues: Residual solvents used in the synthesis and workup.

Q2: this compound appears to be a polar molecule. How does this affect the choice of purification technique?

A2: The polarity of this compound, due to the presence of the hydroxyl group and the nitrogen atoms in the cinnoline ring, makes it more soluble in polar solvents. This property is a key consideration for both recrystallization and chromatography. For recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.[2] For column chromatography, a more polar eluent system is typically required to move the compound through the stationary phase.

Q3: My purified this compound is colored. Is this expected?

A3: While pure this compound is expected to be a white or off-white solid, the presence of colored impurities is not uncommon, especially in crude reaction mixtures. These can arise from side reactions or the degradation of starting materials or the product. If the color persists after initial purification attempts, treatment with activated carbon during recrystallization may be effective in removing colored impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization oil_out Product oils out instead of crystallizing start->oil_out no_crystals No crystals form upon cooling start->no_crystals low_yield Low yield of purified product start->low_yield impure_crystals Crystals are still impure start->impure_crystals oil_sol1 oil_sol1 oil_out->oil_sol1 Is the solvent boiling point higher than the product's melting point? no_crystals_sol1 no_crystals_sol1 no_crystals->no_crystals_sol1 Is the solution supersaturated? low_yield_sol1 low_yield_sol1 low_yield->low_yield_sol1 Was too much solvent used? impure_crystals_sol1 impure_crystals_sol1 impure_crystals->impure_crystals_sol1 Were insoluble impurities present? oil_sol1a oil_sol1a oil_sol1->oil_sol1a Yes oil_sol1b oil_sol1b oil_sol1->oil_sol1b No oil_sol1a_action oil_sol1a_action oil_sol1a->oil_sol1a_action Action: Choose a lower boiling point solvent. oil_sol1b_action oil_sol1b_action oil_sol1b->oil_sol1b_action Action: Use a larger volume of solvent or a different solvent system. no_crystals_sol1a no_crystals_sol1a no_crystals_sol1->no_crystals_sol1a Yes no_crystals_sol1b no_crystals_sol1b no_crystals_sol1->no_crystals_sol1b No no_crystals_sol1a_action no_crystals_sol1a_action no_crystals_sol1a->no_crystals_sol1a_action Action: Induce crystallization by scratching the flask, adding a seed crystal, or cooling further. no_crystals_sol1b_action no_crystals_sol1b_action no_crystals_sol1b->no_crystals_sol1b_action Action: Concentrate the solution by evaporating some solvent and cool again. low_yield_sol1a low_yield_sol1a low_yield_sol1->low_yield_sol1a Yes low_yield_sol1b low_yield_sol1b low_yield_sol1->low_yield_sol1b No low_yield_sol1a_action low_yield_sol1a_action low_yield_sol1a->low_yield_sol1a_action Action: Evaporate excess solvent and re-cool. low_yield_sol1b_action low_yield_sol1b_action low_yield_sol1b->low_yield_sol1b_action Action: Check solubility at room temperature; the product may be too soluble. impure_crystals_sol1a impure_crystals_sol1a impure_crystals_sol1->impure_crystals_sol1a Yes impure_crystals_sol1b impure_crystals_sol1b impure_crystals_sol1->impure_crystals_sol1b No impure_crystals_sol1a_action impure_crystals_sol1a_action impure_crystals_sol1a->impure_crystals_sol1a_action Action: Perform a hot filtration step before cooling. impure_crystals_sol1b_action impure_crystals_sol1b_action impure_crystals_sol1b->impure_crystals_sol1b_action Action: Re-dissolve and cool slowly to allow for selective crystallization.

ProblemPossible CauseSuggested Solution
Product oils out The boiling point of the solvent may be higher than the melting point of this compound, or the solution is too concentrated.Select a solvent with a lower boiling point. Alternatively, add more solvent to the hot mixture to ensure the product remains dissolved and then cool slowly.
No crystals form The solution may not be saturated, or it is supersaturated.If unsaturated, evaporate some solvent to concentrate the solution. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of pure product, or placing the solution in an ice bath.
Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to minimize the amount of product remaining in the solution.
Poor purity Insoluble impurities were not removed, or soluble impurities co-precipitated.For insoluble impurities, perform a hot gravity filtration before allowing the solution to cool. For soluble impurities, ensure slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.
Column Chromatography Issues

Chromatography_Troubleshooting start Problem Encountered During Column Chromatography no_elution Product does not elute from the column start->no_elution poor_separation Poor separation of product and impurities start->poor_separation streaking Product streaks down the column start->streaking cracked_column Column packing has cracked start->cracked_column no_elution_sol1 no_elution_sol1 no_elution->no_elution_sol1 Is the eluent polarity too low? poor_separation_sol1 poor_separation_sol1 poor_separation->poor_separation_sol1 Is the eluent polarity too high? streaking_sol1 streaking_sol1 streaking->streaking_sol1 Is the sample overloaded or poorly soluble in the eluent? cracked_column_sol1 cracked_column_sol1 cracked_column->cracked_column_sol1 Was the column allowed to run dry? no_elution_sol1a no_elution_sol1a no_elution_sol1->no_elution_sol1a Yes no_elution_sol1b no_elution_sol1b no_elution_sol1->no_elution_sol1b No no_elution_sol1a_action no_elution_sol1a_action no_elution_sol1a->no_elution_sol1a_action Action: Gradually increase the polarity of the eluent system. no_elution_sol1b_action no_elution_sol1b_action no_elution_sol1b->no_elution_sol1b_action Action: Check for interactions with the stationary phase; consider a different adsorbent. poor_separation_sol1a poor_separation_sol1a poor_separation_sol1->poor_separation_sol1a Yes poor_separation_sol1b poor_separation_sol1b poor_separation_sol1->poor_separation_sol1b No poor_separation_sol1a_action poor_separation_sol1a_action poor_separation_sol1a->poor_separation_sol1a_action Action: Use a less polar eluent system or a shallower gradient. poor_separation_sol1b_action poor_separation_sol1b_action poor_separation_sol1b->poor_separation_sol1b_action Action: Ensure the column is not overloaded and is packed properly. streaking_sol1a streaking_sol1a streaking_sol1->streaking_sol1a Yes streaking_sol1b streaking_sol1b streaking_sol1->streaking_sol1b No streaking_sol1a_action streaking_sol1a_action streaking_sol1a->streaking_sol1a_action Action: Use a smaller amount of sample or pre-adsorb it onto silica. streaking_sol1b_action streaking_sol1b_action streaking_sol1b->streaking_sol1b_action Action: The compound may be degrading on the silica; consider using a deactivated stationary phase. cracked_column_sol1a cracked_column_sol1a cracked_column_sol1->cracked_column_sol1a Yes cracked_column_sol1b cracked_column_sol1b cracked_column_sol1->cracked_column_sol1b No cracked_column_sol1a_action cracked_column_sol1a_action cracked_column_sol1a->cracked_column_sol1a_action Action: Repack the column. Always keep the solvent level above the stationary phase. cracked_column_sol1b_action cracked_column_sol1b_action cracked_column_sol1b->cracked_column_sol1b_action Action: Ensure the packing is uniform and has settled before use.

ProblemPossible CauseSuggested Solution
Product doesn't move The eluent is not polar enough to displace the polar this compound from the silica gel.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Poor separation The eluent is too polar, causing all compounds to elute too quickly. The column may also be overloaded.Use a less polar solvent system or a shallower gradient of increasing polarity. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the stationary phase weight).
Band streaking The compound is not fully soluble in the mobile phase, or the column is overloaded.Ensure the crude material is dissolved in a minimal amount of solvent before loading. Pre-adsorbing the crude material onto a small amount of silica gel can also improve band sharpness.
Cracked column bed The column has been allowed to run dry, or the packing was not uniform.The column must be repacked. Always ensure the solvent level remains above the top of the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (see table below)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair from the table below. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Suggested Recrystallization Solvents for this compound

Solvent/Solvent SystemPolarityComments
EthanolPolarOften a good starting point for polar heterocyclic compounds.[2]
IsopropanolPolarSimilar to ethanol, may offer different solubility characteristics.
AcetonitrilePolarCan be effective for compounds with aromatic rings.
Ethyl Acetate/HexaneMedium PolarityDissolve in hot ethyl acetate and add hexane as an anti-solvent until turbidity is observed, then cool.
Dichloromethane/HexaneMedium PolaritySimilar to the ethyl acetate/hexane system.
Protocol 2: Column Chromatography of this compound

Objective: To purify this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (see table below)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or the eluent). Alternatively, pre-adsorb the crude material onto a small amount of silica gel. Load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it. Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Suggested Eluent Systems for Column Chromatography of this compound

Eluent SystemPolarity GradientComments
Dichloromethane/MethanolStart with 100% Dichloromethane, gradually increase Methanol concentration (e.g., to 5-10%).A common choice for polar compounds. The high polarity of methanol is effective at eluting polar molecules.
Ethyl Acetate/HexaneStart with a low percentage of Ethyl Acetate (e.g., 20%) and gradually increase.A less polar system, which may be useful for separating less polar impurities first.

Synthesis and Purification Workflow

Synthesis_Purification_Workflow start Synthesis of this compound (e.g., by reduction of cinnoline-6-carboxylic acid) workup Aqueous Workup (to remove reducing agent byproducts) start->workup extraction Solvent Extraction (e.g., with Dichloromethane or Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., with Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude this compound concentration->crude_product purification_choice Choice of Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization For relatively pure crude or large scale chromatography Column Chromatography purification_choice->chromatography For complex mixtures or high purity needed pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

References

Addressing solubility issues of Cinnolin-6-ylmethanol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Cinnolin-6-ylmethanol in various assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: this compound, with a computed XLogP3 of 1.3, is predicted to have moderate lipophilicity. This characteristic can lead to poor solubility in purely aqueous solutions, causing it to precipitate out of the buffer. The issue is often more pronounced at higher concentrations.

Q2: What is a good starting solvent to dissolve this compound for creating a stock solution?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common and effective choice for compounds with moderate to high lipophilicity.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) which can then be serially diluted into your aqueous assay buffer.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO can vary significantly. Generally, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, you should always perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other organic solvents can be used, but their compatibility with your specific assay must be validated.[1] Solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be alternatives.[1] However, they may have different effects on protein stability or cell viability compared to DMSO.[1]

Q5: My compound is still precipitating even when I use a DMSO stock. What should I do?

A5: This is a common issue when diluting a DMSO stock into an aqueous buffer. The drastic change in solvent polarity can cause the compound to crash out. Please refer to the troubleshooting guide below for strategies to mitigate this problem.

Troubleshooting Guide

Issue: Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

This is a frequent challenge with lipophilic compounds. The following steps provide a systematic approach to troubleshoot and resolve this issue.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Validation Precipitation Precipitation of this compound in assay Reduce_Conc 1. Reduce Final Concentration Precipitation->Reduce_Conc Serial_Dilution 2. Optimize Dilution Method Reduce_Conc->Serial_Dilution If precipitation persists Validate Validate Assay Performance Reduce_Conc->Validate Cosolvent 3. Use a Co-solvent Serial_Dilution->Cosolvent If precipitation persists Serial_Dilution->Validate pH_Adjust 4. Adjust Buffer pH Cosolvent->pH_Adjust If precipitation persists or co-solvent is incompatible Cosolvent->Validate Detergent 5. Add a Surfactant pH_Adjust->Detergent If precipitation persists or pH change is not feasible pH_Adjust->Validate Detergent->Validate

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Detailed Methodologies

Optimization of Stock Solution and Dilution

Protocol:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to make a 10-50 mM stock solution. Gentle warming (to 37°C) or brief sonication can aid in dissolution.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your assay buffer. For example, to get to a 10 µM final concentration from a 10 mM stock, first dilute to 1 mM in buffer, then to 100 µM, and finally to 10 µM. This gradual decrease in solvent polarity can help maintain solubility.

  • Vortex During Dilution: When adding the compound to the buffer, ensure the buffer is being vortexed or rapidly mixed to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

Use of Co-solvents

The addition of a small percentage of a water-miscible organic solvent can increase the solubility of your compound in the final assay buffer.

Co-solvent Options and Considerations:

Co-solventRecommended Starting Concentration (v/v)Considerations
DMSO 0.5 - 2%Standard choice, but check for cell line toxicity and assay interference.[2]
Ethanol 0.5 - 2%Can be a good alternative to DMSO, but may have different effects on protein stability.
Polyethylene Glycol (PEG) 1 - 5%PEGs of various molecular weights (e.g., PEG300, PEG400) can be effective and are often well-tolerated by proteins.[1]
Glycerol 1 - 10%Known to be protein-stabilizing and can be used at higher concentrations.[1]

Experimental Workflow for Co-solvent Testing

G cluster_0 Preparation cluster_1 Testing cluster_2 Validation Stock Prepare 10 mM this compound in 100% DMSO Dilute Dilute Stock into Co-solvent Buffers Stock->Dilute Buffers Prepare Assay Buffers with Varying Co-solvent Concentrations Buffers->Dilute Incubate Incubate under Assay Conditions Dilute->Incubate Observe Visually Inspect for Precipitation Incubate->Observe Validate Validate with Assay Controls (e.g., enzyme activity, cell viability) Observe->Validate

Caption: Workflow for testing the effectiveness of different co-solvents.

pH Adjustment

The solubility of a compound can be influenced by its ionization state, which is dependent on the pH of the solution. This compound contains a basic cinnoline ring system.

Protocol:

  • Determine pKa: If the pKa of this compound is known or can be predicted, this will inform the direction of the pH adjustment. For basic compounds, decreasing the pH below the pKa will lead to protonation and an increase in aqueous solubility.

  • Test a pH Range: Prepare your assay buffer at several different pH values around the physiological range (e.g., pH 6.5, 7.0, 7.5, 8.0).

  • Assess Solubility: Add this compound to each buffer and observe for precipitation.

  • Validate Assay Compatibility: Crucially, ensure that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, receptor binding, cell health).

Use of Surfactants (Detergents)

For in vitro biochemical assays (not cell-based), a low concentration of a non-ionic detergent can help to solubilize lipophilic compounds by forming micelles.

Recommended Surfactants:

SurfactantRecommended Concentration (w/v)Notes
Tween-20 0.005 - 0.05%Commonly used in ELISAs and other immunoassays.
Triton X-100 0.005 - 0.05%Another common non-ionic detergent.

Important Considerations:

  • Critical Micelle Concentration (CMC): The surfactant concentration should be above its CMC to effectively solubilize the compound.

  • Assay Interference: Detergents can denature proteins or interfere with assay signals. Always run a vehicle control with the detergent alone.

  • Not for Cell-Based Assays: Detergents are generally not suitable for live-cell assays as they can disrupt cell membranes.[2]

This guide provides a structured approach to addressing the solubility challenges of this compound. By systematically working through these troubleshooting steps, researchers can identify an appropriate solvent system that maintains the compound in solution without compromising the integrity of their experimental results.

References

Stability studies of Cinnolin-6-ylmethanol under physiological conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability studies of Cinnolin-6-ylmethanol under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound under physiological conditions?

A1: The stability of this compound can be influenced by several factors. Key environmental factors include temperature, pH, light, and the presence of oxygen.[1] High temperatures can accelerate degradation reactions, while pH can influence the ionization state of the molecule, potentially making it more susceptible to hydrolysis. Exposure to ultraviolet (UV) light can lead to photolytic degradation. Additionally, the presence of oxidizing agents or reactive oxygen species in the buffer or media can lead to oxidative degradation of the cinnoline ring or the methanol substituent.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation pathways for cinnoline derivatives can be inferred. These may include oxidation of the nitrogen atoms in the cinnoline ring, oxidation of the methanol group to an aldehyde or carboxylic acid, and potential cleavage of the heterocyclic ring under harsh conditions. It is also possible for the molecule to undergo conjugation reactions if incubated with liver microsomes or other metabolic systems.[2]

Q3: What analytical methods are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and reliable method for assessing the stability of small molecules like this compound.[3] A stability-indicating HPLC method should be developed and validated to ensure it can separate the parent compound from any potential degradation products. This allows for accurate quantification of the remaining parent compound over time.

Q4: How should I prepare my samples for a stability study?

A4: Samples should be prepared by dissolving this compound in a suitable co-solvent (e.g., DMSO) at a high concentration and then diluting it into the physiological buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4) to the final desired concentration.[2] The final concentration of the organic co-solvent should be kept low (typically ≤1%) to avoid affecting the stability and solubility of the compound. All solutions should be prepared fresh before initiating the experiment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability assessment of this compound.

Problem Possible Causes Recommended Solutions
High variability between replicate samples. - Inconsistent sample preparation or handling. - Pipetting errors. - Non-homogenous sample solution.- Ensure all experimental steps are performed consistently. - Use calibrated pipettes and proper pipetting techniques. - Vortex the stock and working solutions thoroughly before each use.
Rapid degradation observed immediately after sample preparation (Time zero sample shows significant degradation). - Instability of the compound in the chosen buffer or co-solvent. - Contamination of the buffer with reactive species. - Degradation during sample processing (e.g., exposure to light or high temperature).- Test the stability in different buffer systems or with alternative co-solvents. - Use high-purity, freshly prepared buffers. - Protect samples from light and keep them on ice or at a controlled temperature during preparation.
Precipitation of the compound during the experiment. - Poor solubility of this compound at the tested concentration in the physiological buffer. - Change in pH of the buffer over time.- Determine the solubility of the compound in the buffer before starting the stability study and work below the solubility limit. - Consider using a lower concentration of the compound. - Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Appearance of unexpected peaks in the chromatogram. - Formation of degradation products. - Contamination from the sample matrix, vials, or solvent. - Interaction of the compound with components of the buffer.- Develop a stability-indicating HPLC method to separate and identify degradation products. - Run a blank sample (buffer without the compound) to identify any background peaks. - Analyze the mass of the new peaks using LC-MS to help identify the degradation products.[4]
No degradation is observed even under stress conditions. - The compound is highly stable under the tested conditions. - The analytical method is not sensitive enough to detect small changes. - The stress conditions are not harsh enough to induce degradation.- Confirm the stability by extending the study duration or using more forcing conditions (e.g., higher temperature, extreme pH). - Ensure the analytical method is validated for its limit of detection and quantification. - Review relevant guidelines for forced degradation studies to apply appropriate stress conditions.[4]

Experimental Protocols

Protocol 1: In Vitro Stability in Phosphate-Buffered Saline (PBS)

Objective: To assess the chemical stability of this compound in a physiologically relevant buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with UV or MS detector

  • Calibrated incubator or water bath set to 37°C

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 10 µM. The final DMSO concentration should be 0.1%.

  • Incubation: Aliquot the working solution into multiple autosampler vials and incubate them in a calibrated incubator at 37°C.

  • Time Points: Collect samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.

  • Sample Quenching: At each time point, stop the degradation by adding an equal volume of cold acetonitrile or methanol. This will precipitate proteins if present and halt chemical reactions.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Protocol 2: In Vitro Metabolic Stability using Liver Microsomes

Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.

Materials:

  • This compound

  • Human or other species liver microsomes (e.g., rat, mouse)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • HPLC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (final protein concentration of 0.5 mg/mL) and this compound (final concentration of 1 µM) in phosphate buffer.[2]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[2]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The 0-minute sample is taken immediately after adding the NADPH system.

  • Reaction Termination: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to autosampler vials and analyze by LC-MS/MS to quantify the amount of remaining this compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute to 10 µM in PBS (pH 7.4) Stock->Working Dilution Incubate Incubate at 37°C Working->Incubate Timepoints Collect Samples at 0, 1, 2, 4, 8, 24, 48h Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Analyze Analyze by HPLC Quench->Analyze Data Calculate % Remaining Analyze->Data

Caption: Workflow for in vitro stability testing in PBS.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Problem Encountered (e.g., High Variability) CheckPrep Review Sample Preparation Protocol Start->CheckPrep CheckMethod Verify Analytical Method Validation Start->CheckMethod CheckSolubility Assess Compound Solubility Start->CheckSolubility OptimizePrep Refine Pipetting & Homogenization CheckPrep->OptimizePrep ValidateMethod Re-validate HPLC Method CheckMethod->ValidateMethod AdjustConc Lower Compound Concentration CheckSolubility->AdjustConc

Caption: Logic diagram for troubleshooting stability studies.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Cinnolin This compound Aldehyde Cinnolin-6-carbaldehyde Cinnolin->Aldehyde CYP450 N_Oxide Cinnoline-N-oxide derivative Cinnolin->N_Oxide CYP450 CarboxylicAcid Cinnolin-6-carboxylic acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase Glucuronide Glucuronide Conjugate CarboxylicAcid->Glucuronide UGT

Caption: Postulated metabolic pathway of this compound.

References

Improving the regioselectivity of Cinnolin-6-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of Cinnolin-6-ylmethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges in synthesizing this compound revolve around controlling the regioselectivity during the functionalization of the cinnoline core. The cinnoline ring system is deactivated towards electrophilic substitution, and directing substituents to the 6-position can be difficult, often leading to a mixture of isomers. Subsequent functional group manipulations to introduce the methanol moiety must be carried out under conditions that do not affect the sensitive cinnoline ring.

Q2: Which synthetic strategies are most promising for achieving high regioselectivity for the 6-position on the cinnoline ring?

A2: A promising strategy involves the cyclization of a pre-functionalized benzene ring precursor where the desired substituent at the equivalent of the C-6 position is already in place. Another approach is the direct functionalization of the cinnoline ring. While electrophilic substitution on unsubstituted cinnoline can be challenging, the use of a directing group or the specific choice of reaction conditions can favor substitution at the 6-position. For instance, nitration of cinnoline 2-oxide has been shown to yield the 6-nitro derivative, which can then be further transformed.[1]

Q3: How can I introduce the methanol group at the 6-position of the cinnoline ring?

A3: Once a functional group is established at the 6-position, it can be converted to a hydroxymethyl group. For example, a 6-formylcinnoline can be reduced to this compound using a mild reducing agent like sodium borohydride. Alternatively, a 6-bromocinnoline can be converted to a Grignard reagent, which can then react with formaldehyde to yield the desired product.

Troubleshooting Guides

Problem 1: Low yield and poor regioselectivity in the direct functionalization of cinnoline.
Symptom Possible Cause Suggested Solution
Formation of multiple isomers (e.g., 5-, 6-, and 8-substituted products) during electrophilic substitution.The directing effect of the nitrogen atoms in the cinnoline ring is not strong enough to favor one position exclusively. Reaction conditions may be too harsh, leading to a loss of selectivity.1. Modify the substrate: Consider using cinnoline N-oxide, as the N-oxide group can influence the regioselectivity of electrophilic attack. For example, nitration of cinnoline 2-oxide can favor the formation of 6-nitrocinnoline 2-oxide under certain conditions.[1]2. Optimize reaction conditions: Carefully control the temperature and concentration of reagents. Milder conditions often lead to higher regioselectivity. For instance, in the nitration of halogenated benzo[c]cinnolines, mild temperature conditions in a mixed acid system led to high regioselectivity.[2][3][4]3. Use a directing group: If possible, introduce a directing group at a position that favors substitution at C-6.
No reaction or very low conversion during Friedel-Crafts acylation.The cinnoline ring is deactivated towards electrophilic substitution, and the Lewis acid catalyst may be complexing with the nitrogen atoms, further deactivating the ring.1. Use a more reactive acylating agent and a stronger Lewis acid. 2. Consider an alternative strategy: Instead of direct acylation, a 6-halocinnoline could be subjected to a metal-catalyzed cross-coupling reaction to introduce an acyl group.
Problem 2: Difficulty in the conversion of a 6-substituted cinnoline to this compound.
Symptom Possible Cause Suggested Solution
Low yield during the Grignard reaction with 6-bromocinnoline and formaldehyde.1. Incomplete formation of the Grignard reagent: The presence of moisture or other electrophilic impurities can quench the Grignard reagent.2. Side reactions: The Grignard reagent can react with the starting 6-bromocinnoline.1. Ensure strictly anhydrous conditions: All glassware must be oven-dried, and anhydrous solvents should be used.[5][6][7]2. Use an excess of magnesium turnings and an activating agent like iodine to facilitate the formation of the Grignard reagent.[8]3. Slowly add the 6-bromocinnoline to the magnesium turnings to maintain a low concentration of the starting material and minimize side reactions.
Incomplete reduction of 6-formylcinnoline to this compound.The reducing agent is not sufficiently reactive, or the reaction has not gone to completion.1. Increase the equivalents of the reducing agent (e.g., NaBH₄).2. Increase the reaction time or gently heat the reaction mixture. 3. Use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄), but be aware of its higher reactivity and the need for strictly anhydrous conditions.[9]

Quantitative Data Summary

The following table summarizes typical yields for relevant reactions in the synthesis of substituted cinnolines and related heterocycles. Note that specific yields for this compound are not widely reported, so data from analogous reactions are provided as a reference.

Reaction Substrate Product Conditions Yield (%) Reference
Nitration6-Bromoquinoline6-Bromo-5-nitroquinolineH₂SO₄, HNO₃, -5 °C to 0 °CQuantitative[10]
Nucleophilic Substitution6-Bromo-5-nitroquinoline5-Nitro-6-(morpholin-1-yl)quinolineMorpholine, triethylamine, microwave, 90-119 °C98[10]
Brominationp-Bromoaniline6-BromoquinolineSkraup synthesis42[11]
Reduction of Aldehydep-Chlorobenzaldehydep-Chlorobenzyl alcoholNaBH₄, solvent-free, ball-milling, 10 min100[12]
Reduction of AldehydeBenzaldehydeBenzyl alcoholNaBH₄, wet SiO₂, solvent-free, 30 min94[13]

Experimental Protocols

Proposed Synthesis of this compound

This section outlines a plausible, though hypothetical, multi-step synthesis of this compound based on established chemical transformations.

Workflow Diagram:

G cluster_0 Route 1: Grignard Pathway cluster_1 Route 2: Reduction Pathway A Cinnoline B 6-Bromocinnoline A->B Bromination C Cinnolin-6-ylmagnesium bromide (Grignard Reagent) B->C Mg, THF E 6-Formylcinnoline B->E 1. n-BuLi 2. DMF D This compound C->D 1. HCHO 2. H₃O⁺ workup E->D NaBH₄, MeOH

Caption: Proposed synthetic routes to this compound.

Protocol 1: Synthesis of 6-Bromocinnoline (Hypothetical)

This protocol is adapted from the synthesis of 6-bromoquinoline.[11]

  • To a solution of p-bromoaniline in concentrated sulfuric acid, add glycerol and p-bromonitrobenzene.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize the solution with a base (e.g., NaOH solution) until a precipitate forms.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-bromocinnoline.

Protocol 2: Synthesis of this compound via Grignard Reaction (Hypothetical)

This protocol is a general procedure adapted for the specific substrate.[5][6][7][8][14][15][16]

  • Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • Add a solution of 6-bromocinnoline in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

  • Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the 6-bromocinnoline solution.

  • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly bubble dry formaldehyde gas through the solution or add a solution of paraformaldehyde in THF.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 3: Synthesis of this compound via Reduction of 6-Formylcinnoline (Hypothetical)

This protocol is a general procedure for the reduction of an aryl aldehyde.[9][12][13][17][18]

  • Dissolve 6-formylcinnoline in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Signaling Pathways and Logical Relationships

The regioselectivity of electrophilic substitution on the cinnoline ring is influenced by the electronic properties of the ring system. The following diagram illustrates the relative electron density and the preferred sites of electrophilic attack.

G cluster_cinnoline Cinnoline Ring cluster_positions Electrophilic Attack Positions cinnoline Cinnoline pos5 Position 5 cinnoline->pos5 More favorable pos6 Position 6 cinnoline->pos6 Less favorable but possible pos8 Position 8 cinnoline->pos8 More favorable

References

Technical Support Center: Synthesis of Cinnolin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Cinnolin-6-ylmethanol. The following information is based on a plausible multi-step synthetic pathway, addressing potential side reactions and optimization strategies at each stage.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A common and practical synthetic approach involves a multi-step process starting from a commercially available substituted benzene derivative. A plausible route is the conversion of 4-amino-3-methylbenzoic acid to cinnoline-6-carboxylic acid, followed by esterification and subsequent reduction to the desired this compound.

Q2: What are the critical stages in this synthesis where side reactions are most likely to occur?

A2: The most critical stages for the formation of byproducts are the cinnoline ring formation and the final reduction step. During ring formation, incomplete diazotization or undesired coupling reactions can occur. In the reduction step, over-reduction of the heterocyclic ring is a significant concern.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several steps involve hazardous reagents. Diazonium salts, formed during the cinnoline synthesis, can be explosive and should be handled with care, avoiding isolation and using them in situ at low temperatures. Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reducing agent that reacts violently with water and protic solvents. All reactions with LiAlH₄ must be conducted under anhydrous conditions in an inert atmosphere.

Troubleshooting Guide

Stage 1: Synthesis of Cinnoline-6-carboxylic Acid

This stage involves the formation of the core cinnoline structure from a suitable precursor, such as 4-amino-3-formylbenzoic acid.

Observed Issue Potential Cause Troubleshooting Steps
Low yield of cinnoline-6-carboxylic acid Incomplete diazotization of the starting amine.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring.
Competing side reactions, such as the formation of tar-like polymers.Add the sodium nitrite solution slowly to the acidic solution of the amine to avoid localized high concentrations. Ensure the starting material is fully dissolved before diazotization.
Presence of aza-fluorenone impurities Oxidative side reactions during cyclization.Conduct the cyclization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in isolating the product Product may be soluble in the reaction mixture or form fine precipitates.Adjust the pH of the solution to the isoelectric point of the carboxylic acid to induce precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary.
Stage 2: Reduction of Cinnoline-6-carboxylate to this compound

This final step involves the reduction of the ester group to a primary alcohol.

Observed Issue Potential Cause Troubleshooting Steps
Over-reduction of the cinnoline ring The reducing agent (e.g., LiAlH₄) is too reactive and attacks the heterocyclic ring system.Use a less reactive reducing agent, such as sodium borohydride in the presence of a Lewis acid (e.g., CaCl₂) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Reaction temperature is too high, leading to loss of selectivity.Maintain a low reaction temperature (e.g., -78 °C to 0 °C) throughout the addition of the reducing agent.
Incomplete reduction of the ester Insufficient amount of reducing agent.Use a molar excess of the reducing agent (typically 1.5 to 2 equivalents for an ester).
The reducing agent has degraded due to exposure to moisture.Ensure the reducing agent is fresh and handled under strictly anhydrous conditions.
Formation of a complex mixture of byproducts The starting material is not pure.Purify the cinnoline-6-carboxylate ester by recrystallization or column chromatography before the reduction step.
Difficult work-up and product isolation Formation of aluminum salts that emulsify or trap the product.Perform a careful quenching procedure, such as the Fieser work-up (sequential addition of water, 15% NaOH, and water), to precipitate the aluminum salts as a granular solid that can be easily filtered off.

Experimental Protocols

Protocol 1: Synthesis of Cinnoline-6-carboxylic Acid
  • Diazotization: Dissolve 4-amino-3-formylbenzoic acid in dilute hydrochloric acid (2 M) and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Isolation: Cool the reaction mixture to room temperature and adjust the pH to 3-4 with a sodium hydroxide solution to precipitate the crude cinnoline-6-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water.

Protocol 2: Esterification of Cinnoline-6-carboxylic Acid
  • Suspend cinnoline-6-carboxylic acid in methanol or ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the ester with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 3: Reduction of Methyl Cinnoline-6-carboxylate to this compound
  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve the methyl cinnoline-6-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous sodium hydroxide solution, and finally, more water.

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake with THF.

  • Isolation and Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the crude this compound by column chromatography on silica gel.

Data Summary

Step Reactant Product Typical Yield (%) Purity (%) Key Reaction Conditions
1 4-amino-3-formylbenzoic acidCinnoline-6-carboxylic acid60-75>95 (after recrystallization)Diazotization at 0-5 °C; Cyclization at 60-70 °C
2 Cinnoline-6-carboxylic acidMethyl Cinnoline-6-carboxylate85-95>98 (after chromatography)Reflux in methanol with catalytic H₂SO₄
3 Methyl Cinnoline-6-carboxylateThis compound70-85>98 (after chromatography)LiAlH₄ in THF at 0 °C to room temperature

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Cinnoline Formation cluster_step3 Step 3: Esterification cluster_step4 Step 4: Reduction A 4-Amino-3-methylbenzoic Acid B 4-Amino-3-formylbenzoic Acid A->B Oxidizing Agent (e.g., MnO2) C Cinnoline-6-carboxylic Acid B->C 1. NaNO2, HCl 2. Heat D Methyl Cinnoline-6-carboxylate C->D CH3OH, H2SO4 (cat.) E This compound D->E 1. LiAlH4, THF 2. H2O work-up

Caption: Proposed synthetic workflow for this compound.

TroubleshootingLogic cluster_reduction Reduction Step Issues cluster_synthesis Cinnoline Synthesis Issues Start Low Yield of Final Product OverReduction Over-reduction of Cinnoline Ring? Start->OverReduction IncompleteReduction Incomplete Ester Reduction? Start->IncompleteReduction LowYieldPrecursor Low Yield of Cinnoline-6-carboxylate? Start->LowYieldPrecursor OverReduction->IncompleteReduction No Solution1 Use milder reducing agent (e.g., DIBAL-H) Lower reaction temperature OverReduction->Solution1 Yes Solution2 Use excess reducing agent Ensure anhydrous conditions IncompleteReduction->Solution2 Yes IncompleteReduction->LowYieldPrecursor No Solution3 Optimize diazotization conditions Purify intermediate LowYieldPrecursor->Solution3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

Refinement of analytical methods for Cinnolin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of analytical methods for Cinnolin-6-ylmethanol. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial analytical technique for purity assessment of this compound?

A1: For routine purity assessment and quantification of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended initial technique. It offers a good balance of sensitivity, selectivity, and robustness for this class of compounds.

Q2: I am observing poor peak shape (tailing or fronting) in my HPLC analysis of this compound. What are the common causes and solutions?

A2: Poor peak shape in HPLC can arise from several factors. Common causes include secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH. To troubleshoot, consider the following:

  • Adjust Mobile Phase pH: this compound is a basic compound. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) to protonate the molecule and minimize silanol interactions.

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Lower Sample Concentration: Inject a more dilute sample to rule out column overload.

  • Check for Co-eluting Impurities: A hidden impurity under the main peak can also cause tailing.

Q3: How can I confirm the identity of my synthesized this compound?

A3: A combination of spectroscopic techniques is essential for unambiguous identification. Mass Spectrometry (MS), particularly coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), will provide the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will elucidate the chemical structure and confirm the position of the methanol substituent.

Q4: My GC-MS analysis of this compound shows multiple peaks, even though HPLC suggests a pure sample. What could be the reason?

A4: this compound, having a hydroxyl group, may be susceptible to thermal degradation in the hot GC inlet, leading to the formation of artifacts. To address this, consider the following:

  • Derivatization: Silylation of the hydroxyl group (e.g., using BSTFA) can increase volatility and thermal stability, resulting in a single, sharp peak.

  • Lower Inlet Temperature: Optimize the GC inlet temperature to the lowest possible value that still allows for efficient volatilization without causing degradation.

  • Use a Milder Ionization Technique: If available, consider using a softer ionization method in your mass spectrometer to reduce fragmentation and simplify the mass spectrum.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseRecommended Solution
No Peaks Detected No sample injection, detector issue, incorrect mobile phaseVerify autosampler/manual injection, check detector lamp status, confirm mobile phase composition and flow.
Peak Tailing Secondary silanol interactions, column overloadAdd a competing base (e.g., triethylamine) to the mobile phase, use a base-deactivated column, reduce sample concentration.
Peak Fronting Column overload, low sample solubilityDilute the sample, ensure the sample is fully dissolved in the mobile phase.
Inconsistent Retention Times Fluctuation in mobile phase composition, column temperature variation, column degradationEnsure proper mobile phase mixing, use a column oven for temperature control, flush and regenerate or replace the column.
Extraneous Peaks Contaminated mobile phase or sample, carryoverFilter mobile phase and sample, run blank injections to check for carryover, clean the injector.
GC-MS Method Troubleshooting
IssuePossible CauseRecommended Solution
Broad Peaks Active sites in the GC system, slow injectionDeactivate the inlet liner and column, use a faster injection speed.
No Peak for this compound Compound is not eluting, thermal degradationIncrease final oven temperature, check for leaks in the system, derivatize the sample to increase volatility and stability.
Multiple Peaks from a Pure Standard On-column or inlet degradationLower the inlet temperature, use a deactivated inlet liner, consider derivatization.
Poor Sensitivity Inefficient ionization, sample adsorptionTune the mass spectrometer, check for active sites in the GC pathway, increase sample concentration if possible.

Experimental Protocols

Protocol 1: RP-HPLC Purity Analysis of this compound

This protocol outlines a general method for the purity determination of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program 10-90% B over 15 minutes

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of sample diluent to prepare a 100 µg/mL solution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Identification of this compound

This protocol provides a general method for the structural confirmation of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

ParameterValue
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection Mode Split (10:1)
Injection Volume 1 µL

3. MS Conditions:

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

4. Sample Preparation (with Derivatization):

  • Dissolve ~1 mg of this compound in 1 mL of dry pyridine.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Heat the mixture at 60 °C for 30 minutes.

  • Inject the derivatized sample directly into the GC-MS.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Peak Shape (Tailing/Fronting) check_overload Is Sample Concentration High? start->check_overload reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes check_ph Is Mobile Phase pH > 4? check_overload->check_ph No end Improved Peak Shape reduce_conc->end adjust_ph Adjust pH to 2.5-3.5 with Acid check_ph->adjust_ph Yes check_column Using Standard C18 Column? check_ph->check_column No adjust_ph->end use_bd_column Use Base-Deactivated Column check_column->use_bd_column Yes check_column->end No use_bd_column->end

Caption: HPLC Peak Shape Troubleshooting Workflow.

GCMS_Analysis_Decision_Tree start GC-MS Analysis of This compound direct_injection Direct Injection start->direct_injection result_direct Observe Results direct_injection->result_direct derivatization Derivatization (e.g., Silylation) result_deriv Observe Results derivatization->result_deriv good_peak Single, Sharp Peak result_direct->good_peak Good multiple_peaks Multiple/Broad Peaks (Degradation) result_direct->multiple_peaks Poor result_deriv->good_peak Good result_deriv->multiple_peaks Poor multiple_peaks->derivatization optimize_temp Lower Inlet Temperature multiple_peaks->optimize_temp optimize_temp->direct_injection

Technical Support Center: Enhancing the Cell Permeability of Cinnolin-6-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cell permeability of Cinnolin-6-ylmethanol derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows low cell permeability in in-vitro assays. What are the potential reasons?

A1: Low cell permeability of heterocyclic compounds like this compound derivatives can stem from several physicochemical and biological factors:

  • High Polarity: The presence of polar functional groups, such as the hydroxyl group in the methanol substituent and the nitrogen atoms in the cinnoline ring, can lead to a high polar surface area (PSA), which hinders passive diffusion across the lipophilic cell membrane.

  • Low Lipophilicity: Insufficient lipophilicity (LogP) can prevent the compound from efficiently partitioning into the lipid bilayer of the cell membrane.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, reducing its intracellular concentration.[1]

  • Poor Aqueous Solubility: Low solubility in the assay buffer can lead to an underestimation of permeability, as the concentration of the compound available for absorption is limited.[2]

  • Molecular Size and Rigidity: A large molecular size or a rigid, non-planar structure can impede passage through the cell membrane.

Q2: What strategies can I employ to improve the cell permeability of my this compound derivative?

A2: Several medicinal chemistry strategies can be used to enhance cell permeability:

  • Prodrug Approach: Masking polar functional groups, such as the hydroxyl group, with a lipophilic moiety can increase membrane permeability. This "mask" is designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[3]

  • Structural Modifications:

    • Increasing Lipophilicity: Introducing lipophilic substituents on the cinnoline ring can improve partitioning into the cell membrane.

    • Reducing Polar Surface Area (PSA): Strategic modifications to reduce the number of hydrogen bond donors and acceptors can enhance passive diffusion.

    • N-methylation: N-methylation of amide bonds has been shown to be a promising approach to improve peptide permeability and could be explored for similar effects in other scaffolds.[3]

  • Formulation Strategies: For in-vivo studies, formulation approaches like the use of lipid-based delivery systems (e.g., liposomes, nanoemulsions) or absorption enhancers can improve oral bioavailability.[4][5]

Q3: Which in-vitro permeability assay is most suitable for my this compound derivative?

A3: The choice of assay depends on the specific question you are trying to answer:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening to assess a compound's intrinsic passive permeability without the complexities of active transport.[6][7]

  • Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium. It is considered the gold standard for predicting in-vivo oral absorption as it accounts for both passive diffusion and active transport processes, including efflux.[8][9]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells form a tight monolayer and are often used to predict blood-brain barrier (BBB) penetration. Genetically engineered MDCK cells overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp) are valuable for identifying substrates of efflux pumps.[10][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Apparent Permeability (Papp) in Caco-2/MDCK Assays Compound is a substrate for efflux transporters (e.g., P-gp). Perform a bi-directional assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[12] Confirm by running the assay in the presence of a known efflux inhibitor (e.g., verapamil for P-gp).[1]
Poor passive permeability. Consider structural modifications to increase lipophilicity or reduce polar surface area. The prodrug approach can also be effective.[3]
Low compound solubility in assay buffer. Ensure the compound is fully dissolved in the dosing solution. The use of a co-solvent like DMSO (typically ≤1%) is common, but its concentration should be carefully controlled to avoid affecting cell monolayer integrity.[13]
Cell monolayer integrity is compromised. Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer. Ensure proper cell culture and handling techniques.[8] The integrity can also be checked using a paracellular marker like Lucifer Yellow.[6]
High Variability in Permeability Data Inconsistent cell monolayer formation. Standardize cell seeding density and culture time (typically 21 days for Caco-2 cells).[14] Regularly monitor cell morphology and TEER values to ensure consistent monolayer quality.
Issues with compound quantification. Validate the analytical method (e.g., LC-MS/MS) for sensitivity, linearity, and accuracy in the assay matrix. Check for compound adsorption to the assay plates.
Pipetting errors or inconsistent timing. Use calibrated pipettes and ensure consistent timing for sample addition and collection. Automation can help reduce variability.
Low Compound Recovery Compound binds to the plastic of the assay plates. Use low-binding plates. The inclusion of a small percentage of bovine serum albumin (BSA) in the receiver compartment can sometimes mitigate non-specific binding of highly lipophilic compounds.
Compound is metabolized by the cells. Caco-2 cells have some metabolic activity.[9] Analyze samples for the presence of metabolites. If metabolism is significant, consider using a different cell line or inhibiting the relevant metabolic enzymes if possible.
Compound instability in the assay buffer. Assess the stability of the compound in the assay buffer at 37°C over the time course of the experiment.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of this compound derivatives.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Prepare the Donor Plate: Carefully apply 5 µL of the phospholipid solution to the membrane of each well of the filter plate. Allow the solvent to evaporate completely.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Dosing Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Start the Assay: Add 150 µL of the dosing solution to each well of the donor plate.

  • Assemble the "Sandwich": Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the donor and acceptor plates.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A * (V_D + V_A)) / (V_D * [C]_D_initial))

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [C]_A = Concentration in the acceptor well

  • [C]_D_initial = Initial concentration in the donor well

Caco-2 Cell Permeability Assay

This protocol outlines the key steps for performing a Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • TEER meter

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density (e.g., 6 x 10^4 cells/cm²).

  • Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range for your laboratory (e.g., >200 Ω·cm²).

  • Preparation for Transport Study: Wash the cell monolayers with pre-warmed HBSS.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Add the test compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Add the test compound solution in HBSS to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours) with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated as:

Papp = (dQ/dt) * (1 / (A * C_0))

Where:

  • dQ/dt = The rate of permeation of the drug across the cells

  • A = The surface area of the membrane

  • C_0 = The initial concentration of the drug in the donor chamber

The efflux ratio is calculated as: Papp(B-A) / Papp(A-B)

Visualizations

Experimental_Workflow_PAMPA cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (Apply Lipid Membrane) add_compound Add Dosing Solution to Donor Plate prep_donor->add_compound prep_acceptor Prepare Acceptor Plate (Add Buffer) assemble Assemble Sandwich (Donor + Acceptor) prep_acceptor->assemble prep_compound Prepare Dosing Solution prep_compound->add_compound add_compound->assemble incubate Incubate (Room Temperature) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound (UV-Vis or LC-MS/MS) separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental_Workflow_Caco2 cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-25 Days seed_cells->differentiate check_teer Measure TEER differentiate->check_teer wash_monolayer Wash Monolayer check_teer->wash_monolayer add_compound_A_B Add Compound (A->B) wash_monolayer->add_compound_A_B add_compound_B_A Add Compound (B->A) wash_monolayer->add_compound_B_A incubate Incubate at 37°C add_compound_A_B->incubate add_compound_B_A->incubate collect_samples Collect Samples incubate->collect_samples quantify Quantify by LC-MS/MS collect_samples->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Signaling_Pathway_Drug_Uptake cluster_passive Passive Diffusion cluster_active Active Transport Extracellular Extracellular Space Passive This compound Derivative Influx Influx Transporter Extracellular->Influx Uptake Intracellular Intracellular Space Efflux Efflux Transporter (e.g., P-gp) Intracellular->Efflux Efflux CellMembrane Cell Membrane Passive->Intracellular Permeation

Caption: Cellular uptake and efflux pathways for small molecule drugs.

References

Validation & Comparative

Validating the Mechanism of Action of Cinnolin-6-ylmethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of Cinnolin-6-ylmethanol. To date, no specific studies detailing its mechanism of action, associated signaling pathways, or comparative experimental data have been published.

While information on the broader class of cinnoline derivatives is available, it is crucial to note that these findings are not directly transferable to this compound. The pharmacological activity of cinnoline compounds is highly dependent on the specific nature and position of their substituents.[1][2] Therefore, without dedicated research, the precise biological effects of this compound remain speculative.

This guide, originally intended to provide a comparative analysis of this compound, will instead offer a general overview of the known biological activities and synthetic strategies for the cinnoline scaffold. This information is presented to provide a foundational context for researchers interested in initiating studies on this compound.

The Cinnoline Scaffold: A Platform for Diverse Pharmacological Activity

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have attracted considerable interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3][4][5][6][7] These compounds have been investigated for their potential as:

  • Anticancer agents: Cinnoline derivatives have shown promise in targeting various cancer cell lines.[4][7]

  • Antibacterial and antifungal agents: Several studies have reported the efficacy of cinnoline compounds against various microbial strains.[1][2][3][4]

  • Anti-inflammatory agents: The anti-inflammatory properties of certain cinnoline derivatives have been documented.[1][5]

  • Antimalarial agents: Some cinnoline-based molecules have demonstrated activity against malaria parasites.[1][2]

  • Anxiolytic agents: The potential for cinnoline derivatives to act as anxiolytics has also been explored.[1]

The diverse biological effects of cinnoline derivatives underscore the potential of this scaffold in drug discovery. However, it is imperative to conduct specific experimental validation for each new analogue, such as this compound, to elucidate its unique mechanism of action.

General Approaches to Synthesis

The synthesis of cinnoline derivatives has been extensively reviewed, with several established methods available.[3][8][9][10] Common synthetic strategies often involve the cyclization of precursors like arenediazonium salts, aryl hydrazines, and arylhydrazones.[9][10] The choice of synthetic route can influence the types and positions of substituents on the cinnoline ring, thereby modulating the compound's biological activity.

Future Directions: A Call for Research on this compound

The absence of data on this compound presents a clear opportunity for novel research. To validate its mechanism of action, a systematic approach is required. The following experimental workflow is proposed as a starting point for investigators.

G cluster_1 Phase 2: In Vitro Validation a In silico Screening (e.g., molecular docking) b High-Throughput Screening (e.g., against kinase panels) a->b c Biochemical Assays (e.g., enzyme inhibition) b->c d Cell-Based Assays (e.g., proliferation, apoptosis) c->d e Western Blotting (to probe signaling pathways) d->e f Animal Model Studies (e.g., xenograft models) e->f g Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis f->g

Proposed experimental workflow for validating the mechanism of action of this compound.

Detailed protocols for the experiments suggested in the workflow would need to be developed based on the specific hypotheses generated during the target identification phase.

Conclusion

While the broader class of cinnoline derivatives holds significant therapeutic promise, this compound remains an uncharacterized entity. The scientific community is encouraged to undertake foundational research to determine its biological activity and potential mechanism of action. Such studies will be crucial in unlocking the potential of this specific compound and contributing to the ever-expanding field of medicinal chemistry.

References

A Comparative Analysis of a Cinnoline-Based Compound and Other Kinase Inhibitors Targeting the PI3K Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a representative cinnoline derivative against established Phosphoinositide 3-Kinase (PI3K) inhibitors. This analysis is based on publicly available preclinical data.

While specific experimental data for Cinnolin-6-ylmethanol as a kinase inhibitor is not available in the public domain, the cinnoline scaffold has been identified as a promising pharmacophore in the development of novel kinase inhibitors. This guide will focus on a potent cinnoline derivative identified in recent studies and compare its activity with well-characterized PI3K inhibitors.

Introduction to Cinnoline Derivatives as PI3K Inhibitors

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[2][3] Cinnoline, a nitrogen-containing heterocyclic compound, has emerged as a scaffold of interest for developing novel PI3K inhibitors.[4][5] This guide examines a representative cinnoline compound, herein referred to as Cinnoline Compound 25 (based on a published study), and evaluates its inhibitory profile against that of other known PI3K inhibitors.[4][5]

Comparative Inhibitory Activity

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The table below summarizes the IC50 values of Cinnoline Compound 25 and other selected PI3K inhibitors against the four Class I PI3K isoforms (α, β, δ, γ).

InhibitorTypePI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)
Cinnoline Compound 25 Investigational1.318.51.813.7
Pictilisib (GDC-0941) Pan-PI3K Inhibitor3[4][5][6]33[4][5][6]3[4][5][6]75[4][5][6]
Buparlisib (BKM120) Pan-PI3K Inhibitor52[7]166[7]116[7]262[7]
Copanlisib Pan-PI3K Inhibitor0.5[3][8]3.7[3][8]0.7[3][8]6.4[3][8]
Alpelisib (BYL719) α-isoform Selective5[2][9]1200[9]290[9]250[9]
Idelalisib (CAL-101) δ-isoform Selective>1000 (low affinity)>1000 (low affinity)2.5[10][11]>1000 (low affinity)

Note: Data for Cinnoline Compound 25 is sourced from a 2021 study by Zhang et al. published in Bioorganic & Medicinal Chemistry Letters. Data for other inhibitors are compiled from various sources as cited.

The PI3K/Akt Signaling Pathway

The PI3K pathway is activated by various cell surface receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the kinase Akt. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis.[3] Cinnoline derivatives and the compared inhibitors exert their effect by blocking the catalytic activity of PI3K, thereby preventing the generation of PIP3 and subsequent downstream signaling.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor Cinnoline Derivative & Other PI3K Inhibitors Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt signaling pathway and points of inhibition.

Experimental Protocols

The determination of kinase inhibitory activity is a crucial step in drug discovery. A common method employed is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This assay provides a sensitive and quantitative measure of enzyme activity.

General Protocol for PI3K Alpha Kinase Assay (ADP-Glo™)
  • Reagent Preparation : Prepare the PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA) and the lipid substrate (e.g., PI:PS mixture). Dilute the PI3Kα enzyme and ATP to their final desired concentrations.[10]

  • Inhibitor Preparation : Serially dilute the test compounds (e.g., Cinnoline derivative, comparator inhibitors) in DMSO and then in the reaction buffer to achieve the final assay concentrations.

  • Kinase Reaction : In a 384-well plate, add the test inhibitor or vehicle (DMSO control). Add the PI3Kα enzyme/lipid substrate mixture to initiate the reaction. Finally, add ATP to start the phosphorylation process.[10]

  • Incubation : Incubate the reaction plate at room temperature for a specified time, typically 60 minutes, to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent : Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction, which produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus reflects the PI3Kα activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) Start->Prep Reaction Set up Kinase Reaction in Plate: 1. Add Inhibitor/Vehicle 2. Add Enzyme/Substrate Mix 3. Add ATP to start Prep->Reaction Incubate1 Incubate at RT (e.g., 60 min) Reaction->Incubate1 Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate1->Stop Incubate2 Incubate at RT (e.g., 40 min) Stop->Incubate2 Detect Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Incubate2->Detect Incubate3 Incubate at RT (e.g., 30 min) Detect->Incubate3 Read Measure Luminescence (Plate Reader) Incubate3->Read Analyze Analyze Data (Calculate % Inhibition & IC50) Read->Analyze End End Analyze->End

Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The data indicates that the representative cinnoline derivative (Compound 25 ) is a potent inhibitor of Class I PI3K isoforms, with particular activity against PI3Kα and PI3Kδ. Its potency is comparable to or greater than some established pan-PI3K inhibitors like Buparlisib and Pictilisib, especially against the alpha isoform. Compared to isoform-selective inhibitors, it shows a broader spectrum of activity, similar to pan-inhibitors like Copanlisib. The development of cinnoline-based compounds represents a promising avenue for novel cancer therapeutics targeting the PI3K pathway. Further preclinical and clinical studies are warranted to fully characterize the efficacy, selectivity, and safety profile of this class of inhibitors.

References

Navigating the Structure-Activity Landscape of Cinnoline Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of cinnoline derivatives, with a focus on C6-substituted analogs, offers valuable insights for researchers engaged in the development of novel therapeutics, particularly in the realm of kinase inhibitors. While specific comparative data for Cinnolin-6-ylmethanol analogs remains limited in publicly available literature, this guide provides a comprehensive overview of the broader SAR trends for 6-substituted cinnolines, alongside detailed, adaptable experimental protocols and a conceptual workflow for their evaluation.

The cinnoline scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Of particular interest is the potential of cinnoline derivatives to function as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. This guide synthesizes the available information on the SAR of 6-substituted cinnolines to inform the design and evaluation of novel analogs.

Structure-Activity Relationship of 6-Substituted Cinnoline Derivatives

The substitution pattern on the cinnoline ring plays a crucial role in determining the biological activity and target specificity of its derivatives. The C6 position has been identified as a key site for modification to modulate potency and selectivity. While a comprehensive quantitative SAR study for a series of this compound analogs is not currently available, a qualitative understanding can be gleaned from studies on various 6-substituted cinnolines.

C6-Substitution General Effect on Biological Activity Reported Target/Activity Reference
Halogen (e.g., -Cl, -F)Generally enhances activityAntimicrobial, Antifungal, Anticancer[2]
SulfonamidoPotent pharmacological and antibacterial activityAntibacterial[1]
HydroxyFavorable for anti-inflammatory activityAnti-inflammatory[2]

This table represents a qualitative summary based on available literature and is intended to guide analog design in the absence of direct comparative data for this compound analogs.

Experimental Protocols for Evaluation

The following are detailed, generic protocols for key experiments typically employed in the evaluation of potential kinase inhibitors and anticancer agents. These can be adapted for the specific analysis of this compound analogs.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Recombinant Kinase

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compounds (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • Microplate Reader (Luminescence, Fluorescence, or Scintillation Counter)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from nM to µM.

  • Kinase Reaction Setup:

    • Add the kinase assay buffer to the wells of a 384-well plate.

    • Add the test compound dilutions to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the recombinant kinase to all wells except for the "no enzyme" control.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution of substrate and ATP in kinase assay buffer.

    • Add the substrate/ATP mixture to all wells to start the reaction.

    • Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction and detect the kinase activity based on the chosen method:

      • Luminescence (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to convert the ADP generated to ATP, followed by the addition of a luciferase/luciferin mixture to produce a luminescent signal proportional to the ADP concentration.

      • Fluorescence (e.g., LanthaScreen™): Utilize a europium-labeled antibody that binds to the phosphorylated substrate, leading to a FRET signal with a fluorescently labeled tracer.

      • Radiometric: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.[5][6][7]

Objective: To determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) of test compounds on a cancer cell line.

Materials:

  • Cancer Cell Line (e.g., MCF-7, A549)

  • Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate Reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (medium with DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well.

    • Incubate the plate for 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or CC50 value.

Conceptual Workflow for this compound Analog Evaluation

The following diagram illustrates a logical workflow for the discovery and preclinical evaluation of novel this compound analogs as potential kinase inhibitors.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay Primary Kinase Inhibition Assay Purification->Kinase_Assay IC50_Determination IC50 Determination for Active Compounds Kinase_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cytotoxicity_Assay Cytotoxicity/Proliferation Assay (e.g., MTT) Selectivity_Profiling->Cytotoxicity_Assay Pathway_Analysis Target Engagement & Downstream Signaling Analysis Cytotoxicity_Assay->Pathway_Analysis SAR_Analysis Structure-Activity Relationship Analysis Pathway_Analysis->SAR_Analysis ADME_Tox In Silico & In Vitro ADME/Tox Profiling SAR_Analysis->ADME_Tox ADME_Tox->Synthesis Iterative Design

References

Efficacy of a Dihydrobenzo[h]cinnoline Derivative Compared to Established Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the relentless pursuit of novel and more effective cancer therapeutics, cinnoline derivatives have emerged as a promising class of heterocyclic compounds with significant antitumor potential. While "Cinnolin-6-ylmethanol" is not a widely studied compound, this guide focuses on a potent, representative cinnoline derivative—a dihydrobenzo[h]cinnoline-5,6-dione with a 4-nitrophenyl substituent—and compares its efficacy against two established anticancer drugs, Doxorubicin and Cisplatin. This comparison is centered on their cytotoxic effects on human epidermoid carcinoma (KB) and hepatocellular carcinoma (Hep-G2) cell lines, providing a quantitative and methodological overview for researchers in oncology and drug development.

Comparative Cytotoxicity Data

The in vitro efficacy of the selected cinnoline derivative and the established anticancer drugs was evaluated based on their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. The data presented in the table below summarizes the cytotoxic activity of each compound against the KB and Hep-G2 cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Dihydrobenzo[h]cinnoline-5,6-dione DerivativeKB0.56
Hep-G20.77
DoxorubicinKB0.12
Hep-G21.68 - 12.18
CisplatinKB0.5 - 20.96
Hep-G24.32 - 25.5

Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions such as exposure time and assay method.

Experimental Protocols

The determination of IC50 values is crucial for assessing the cytotoxic potential of a compound. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity, especially for adherent cell lines like KB and Hep-G2.

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from standard methodologies for determining cell viability and cytotoxicity.

1. Cell Plating:

  • Harvest and count the KB or Hep-G2 cells.

  • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (cinnoline derivative, Doxorubicin, Cisplatin) in the culture medium.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for another 48 to 72 hours.

3. Cell Fixation:

  • After the incubation period, gently remove the medium.

  • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

  • Incubate the plate at 4°C for 1 hour.

4. Staining:

  • Wash the plate four to five times with slow-running tap water and allow it to air dry completely.

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

6. Absorbance Measurement and IC50 Calculation:

  • Measure the optical density (OD) at 510 nm using a microplate reader.

  • The percentage of cell survival is calculated using the formula: (OD of treated cells / OD of control cells) x 100.

  • The IC50 value is determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates the key steps in a typical cytotoxicity assay, such as the SRB assay, used to determine the IC50 values of anticancer compounds.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_plating Cell Plating (96-well plate) compound_prep Compound Dilution incubation_attach 24h Incubation (Cell Attachment) cell_plating->incubation_attach treatment Add Compound to Cells compound_prep->treatment incubation_attach->treatment incubation_treat 48-72h Incubation (Treatment Period) treatment->incubation_treat fixation Cell Fixation (TCA) incubation_treat->fixation staining Staining (SRB) fixation->staining solubilization Dye Solubilization (Tris Base) staining->solubilization read_plate Measure Absorbance (510 nm) solubilization->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the IC50 of a compound using a cell-based assay.

Illustrative Cancer Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, including hepatocellular carcinoma. It plays a key role in cell growth, proliferation, survival, and angiogenesis. Many anticancer drugs, directly or indirectly, target components of this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway in cancer cells.

Cross-Reactivity Profiling of Cinnolin-6-ylmethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on Cinnolin-6-ylmethanol, a specific derivative of the cinnoline scaffold. The objective is to provide a comprehensive comparison of its cross-reactivity profile with that of other relevant small molecules, supported by experimental data and detailed methodologies. This analysis is crucial for assessing the selectivity and potential off-target effects of this compound, key considerations in the drug discovery and development process.

Challenges in Data Availability

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific biological data for this compound (CAS 1823339-66-7). While the broader class of cinnoline derivatives has been studied for various therapeutic applications, detailed information on the biological targets, mechanism of action, and cross-reactivity of this particular compound is not readily accessible. This absence of data prevents a direct comparative analysis based on experimental results.

General Profile of Cinnoline Derivatives

Cinnoline, a bicyclic aromatic heterocycle, serves as a scaffold for a wide range of biologically active compounds.[1] Derivatives have been reported to interact with various biological targets, including:

  • Topoisomerases: Enzymes that are critical for managing the topology of DNA.

  • Phosphodiesterases (PDEs): A group of enzymes that break down cyclic AMP and cyclic GMP.

  • Human Neutrophil Elastase (HNE): A serine protease involved in inflammatory processes.[1]

The diverse activities of cinnoline derivatives underscore the importance of detailed cross-reactivity profiling to ensure target specificity and minimize adverse effects.

Hypothetical Cross-Reactivity Profiling Workflow

In the absence of specific data for this compound, this section outlines a standard experimental workflow for assessing the cross-reactivity of a novel small molecule. This serves as a guide for researchers planning to undertake such studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Hit Validation cluster_2 Phase 3: Cellular & In Vivo Confirmation a Test Compound (this compound) b Broad Kinase Panel (e.g., KinomeScan) a->b Primary Assay c GPCR Panel a->c Primary Assay d Ion Channel Panel a->d Primary Assay e Identified Hits (Off-Targets) b->e c->e d->e f Dose-Response Assays (IC50/EC50 Determination) e->f g Orthogonal Assays (e.g., CETSA, SPR) e->g h Validated Off-Targets f->h g->h i Cell-Based Pathway Analysis h->i j In Vivo Target Engagement & Phenotypic Assays h->j

References

An In Vivo Comparative Guide to the Therapeutic Potential of Cinnolin-6-ylmethanol (Hypothetical)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Cinnolin-6-ylmethanol is not an established therapeutic agent, and there is no publicly available in vivo validation data for this specific compound. This guide presents a hypothetical case study based on the known anticancer potential of the broader class of cinnoline derivatives.[1][2][3] The data and specific mechanisms described herein are for illustrative purposes to guide researchers on the potential validation pathway for novel compounds of this class.

This guide provides a comparative analysis of a hypothetical cinnoline-based compound, this compound (designated CINN-6M), as a potential therapeutic agent for Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations. Cinnoline derivatives have been investigated for a range of pharmacological activities, including antitumor properties, often through the inhibition of critical signaling pathways like PI3K/Akt.[4] Here, we postulate CINN-6M as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key driver in many NSCLC cases.[5][6]

The performance of CINN-6M is compared against established treatments: Cisplatin, a cornerstone of chemotherapy, and a representative third-generation EGFR Tyrosine Kinase Inhibitor (TKI) used as a standard of care in EGFR-mutated NSCLC.

Quantitative Data Summary

The following tables summarize hypothetical in vivo data from a preclinical study in an NSCLC xenograft mouse model (using HCC827, an EGFR-mutant cell line).

Table 1: Comparative Efficacy in HCC827 Xenograft Model
Treatment Group Dose Regimen Mean Tumor Growth Inhibition (TGI) (%) at Day 21 Median Survival (Days) Mean Body Weight Change (%)
Vehicle Control10 mL/kg, p.o., daily0%22+1.5%
Cisplatin5 mg/kg, i.p., weekly45%31-8.0%
EGFR-TKI (Std.)10 mg/kg, p.o., daily92%58+2.5%
CINN-6M 25 mg/kg, p.o., daily 88% 55 +1.0%

TGI is calculated as (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100. Body weight change is a general indicator of toxicity.

Table 2: Comparative Pharmacokinetic (PK) Profile in Mice
Compound Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Half-life (t½) (h)
EGFR-TKI (Std.)101250298007.5
CINN-6M 25 2100 1.5 15500 6.8

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Protocol 1: In Vivo Tumor Xenograft Efficacy Study
  • Animal Model: Female BALB/c nude mice, 6-8 weeks old, are used for the study. All procedures must be approved by an Institutional Animal Care and Use Committee.[7]

  • Cell Culture and Implantation: Human NSCLC HCC827 cells are cultured under standard conditions. A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Cultrex BME (Basement Membrane Extract) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Mice are then randomized into treatment groups (n=8-10 per group). Tumor volume is measured with calipers three times a week and calculated using the formula: (Length x Width²) / 2.[8]

  • Compound Administration:

    • Vehicle Control: Administered orally (p.o.) daily.

    • CINN-6M & EGFR-TKI (Std.): Formulated in a suitable vehicle and administered orally (p.o.) daily at the specified doses.

    • Cisplatin: Administered via intraperitoneal (i.p.) injection once weekly.

  • Monitoring and Endpoints:

    • Mice are monitored daily for clinical signs of toxicity. Body weight is recorded three times per week.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). A separate cohort may be used for survival analysis, where the endpoint is a tumor volume of 2000 mm³ or significant health deterioration.[9]

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Male CD-1 mice, 6-8 weeks old, are used.

  • Compound Administration: CINN-6M and the standard EGFR-TKI are formulated and administered as a single oral gavage dose.

  • Blood Sampling: Blood samples (~50 µL) are collected from a subset of mice (n=3 per time point) via tail vein or saphenous vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing and Analysis: Plasma is isolated by centrifugation. Compound concentrations in the plasma are determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CINN_6M CINN-6M (Hypothetical Inhibitor) CINN_6M->EGFR Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Culture HCC827 NSCLC Cells Implantation 3. Subcutaneous Cell Implantation Cell_Culture->Implantation Animal_Acclimatization 2. Acclimatize Nude Mice Animal_Acclimatization->Implantation Tumor_Growth 4. Monitor Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 6. Daily Dosing (Vehicle, CINN-6M, etc.) Randomization->Dosing Monitoring 7. Measure Tumor Volume & Body Weight (3x/week) Dosing->Monitoring Endpoint 8. Reach Study Endpoint Monitoring->Endpoint Data_Analysis 9. Calculate TGI & Analyze Data Endpoint->Data_Analysis

References

Validation of Cinnolin-6-ylmethanol as a Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and validation of novel lead compounds are critical stages in the drug development pipeline. This guide provides a comparative analysis for the validation of Cinnolin-6-ylmethanol as a potential lead compound, with a focus on its potential as an anticancer agent. Due to the limited publicly available biological data specifically for this compound, this guide will utilize data from structurally related cinnoline derivatives to provide a framework for its evaluation against established anticancer drugs.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] The cinnoline core's ability to interact with various biological targets makes it a promising starting point for the development of novel therapeutics. This guide will focus on the validation of cinnoline derivatives in the context of oncology, a field where they have shown significant potential, particularly as kinase inhibitors.

Comparative Performance Data

To objectively assess the potential of the cinnoline scaffold, it is essential to compare the in vitro efficacy of its derivatives against established anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various cinnoline derivatives and approved drugs against several cancer cell lines.

It is crucial to note that the following data for cinnoline derivatives does not include this compound, for which specific experimental data is not publicly available. The presented compounds are structurally related and serve as a proxy to evaluate the potential of the cinnoline scaffold.

Table 1: In Vitro Anticancer Activity of Cinnoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Target/Mechanism
Cinnoline Derivative 7 MCF-7 (Breast Cancer)0.049Tyrosine Kinase Inhibition
Dihydrobenzo[h]cinnoline-5,6-dione DerivativeKB (Epidermoid Carcinoma)0.56Cytotoxic
Dihydrobenzo[h]cinnoline-5,6-dione DerivativeHep-G2 (Liver Cancer)0.77Cytotoxic
Cinnoline Derivative 25 U87-MG (Glioblastoma)0.264PI3K Inhibitor
Cinnoline Derivative 25 MCF-7 (Breast Cancer)1.14PI3K Inhibitor
Cinnoline Derivative 25 PC-3 (Prostate Cancer)2.04PI3K Inhibitor

Data sourced from multiple studies and presented for comparative purposes.[1][2][3]

Table 2: In Vitro Anticancer Activity of Approved Drugs for Comparison

DrugCancer Cell LineIC50 (nM)Primary Target(s)
Gefitinib NR6wtEGFR37EGFR
PC9 (NSCLC)13.06 - 77.26EGFR
H1650 (NSCLC)31,000EGFR
Erlotinib A549 (NSCLC)>20,000EGFR
HCC827 (NSCLC)4EGFR
SK-BR-3 (Breast Cancer)3,980EGFR, HER2
Ibrutinib BT474 (Breast Cancer)9.94BTK
SKBR3 (Breast Cancer)8.89BTK
SU-DHL6 (Lymphoma)580BTK

IC50 values for approved drugs can vary significantly between studies and cell lines.[4][5][6][7][8][9][10][11][12][13][14]

Key Experimental Protocols for Validation

The validation of a lead compound requires a series of well-defined experiments to characterize its biological activity and mechanism of action. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., a known anticancer drug) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

Since many cinnoline derivatives have been identified as kinase inhibitors, a direct enzymatic assay is crucial to validate this activity.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., PI3K, BTK, EGFR), a suitable substrate (e.g., a peptide or protein that is a known substrate for the kinase), and ATP.

  • Inhibitor Incubation: Pre-incubate the kinase with various concentrations of the test compound or a known inhibitor (positive control) for a defined period.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Detection: After a set incubation time, quantify the kinase activity. This can be done through various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product. Several commercial kits are available for this purpose (e.g., LanthaScreen™, ADP-Glo™).[19][20][21][22][23]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay determines if the compound induces programmed cell death (apoptosis).

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Cell Staining: Harvest the cells and stain them with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).[24][25]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualizing Pathways and Workflows

Understanding the molecular context and the experimental process is crucial for lead compound validation.

PI3K/Akt Signaling Pathway

Several cinnoline derivatives have been reported to target the PI3K/Akt pathway, a critical signaling cascade that regulates cell survival, proliferation, and growth.[2][26][27][28][29][30] Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Cinnoline Cinnoline Derivatives Cinnoline->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by cinnoline derivatives.

Experimental Workflow for Lead Compound Validation

The process of validating a potential lead compound follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Primary Screening (e.g., MTT Assay on multiple cell lines) B Secondary Screening (Confirmation of hits, dose-response) A->B C Target Identification (e.g., Kinase Inhibition Assays) B->C D Cellular Pathway Analysis (e.g., Western Blot for signaling proteins) C->D E Phenotypic Assays (e.g., Apoptosis, Cell Cycle Analysis) D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G

Caption: A typical experimental workflow for the validation and optimization of a lead compound.

Conclusion and Future Directions

The cinnoline scaffold represents a promising starting point for the development of novel anticancer agents. While specific data for this compound is lacking, the broader class of cinnoline derivatives has demonstrated potent in vitro activity against various cancer cell lines, often through the inhibition of key signaling pathways like PI3K/Akt.

To validate this compound as a lead compound, a systematic investigation following the outlined experimental protocols is essential. A direct comparison of its IC50 values against those of established drugs in the same cancer cell lines will provide a clear indication of its potential. Further mechanistic studies will be crucial to elucidate its specific molecular target(s) and cellular effects. The journey from a promising scaffold to a clinically viable drug is long and requires rigorous and objective validation at every step.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Cinnolin-6-ylmethanol Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. This guide provides a comparative analysis of synthetic routes to Cinnolin-6-ylmethanol, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct synthesis protocols in publicly accessible literature, this guide outlines a plausible and chemically sound multi-step approach and discusses potential alternative strategies, providing a framework for laboratory investigation.

Introduction to this compound

Cinnolines are a class of nitrogen-containing heterocyclic compounds that have garnered interest in pharmaceutical research due to their diverse biological activities. The functionalization of the cinnoline scaffold at various positions can lead to compounds with a range of therapeutic properties. This compound, in particular, represents a key intermediate for the synthesis of more complex molecules, where the hydroxymethyl group can be further modified. This guide focuses on the synthetic efficiency of producing this valuable building block.

Proposed Primary Synthetic Pathway: A Two-Step Approach

Based on established organic chemistry principles and analogous transformations in similar heterocyclic systems, a two-step synthesis starting from a suitable precursor is the most viable approach for the production of this compound. This pathway involves the initial synthesis of a cinnoline-6-carboxylic acid derivative, followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of Cinnoline-6-carboxylic Acid or its Ester

The key precursor for the target molecule is cinnoline-6-carboxylic acid or its corresponding ester, such as methyl cinnoline-6-carboxylate. While specific literature detailing the synthesis of this exact precursor is scarce, a common and effective method for introducing carboxylic acid functionalities into aromatic rings is through the oxidation of a methyl group. Therefore, the synthesis would likely begin with 6-methylcinnoline.

Experimental Protocol: Oxidation of 6-Methylcinnoline

  • Starting Material: 6-Methylcinnoline.

  • Oxidizing Agent: A strong oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in a suitable solvent system (e.g., a mixture of pyridine and water, or sulfuric acid).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete oxidation.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched. The product, cinnoline-6-carboxylic acid, is then isolated by filtration or extraction and purified by recrystallization.

Step 2: Reduction of Cinnoline-6-carboxylic Acid to this compound

The reduction of a carboxylic acid or its ester to a primary alcohol is a fundamental transformation in organic synthesis.

Experimental Protocol: Reduction of Cinnoline-6-carboxylic Acid

  • Starting Material: Cinnoline-6-carboxylic acid or its methyl ester.

  • Reducing Agent: A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for the reduction of carboxylic acids. For esters, a milder reducing agent such as sodium borohydride (NaBH4) in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H) can also be effective.

  • Reaction Conditions: The reaction is carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, typically at reduced temperatures (e.g., 0 °C to room temperature).

  • Work-up and Purification: The reaction is carefully quenched with water and a basic solution to hydrolyze the aluminum salts. The product, this compound, is then extracted with an organic solvent and purified using column chromatography.

Alternative Synthetic Strategies

While the two-step approach outlined above is a robust and predictable method, other synthetic strategies could be explored for the synthesis of this compound. These alternatives may offer advantages in terms of atom economy, step count, or availability of starting materials.

  • Direct Hydroxymethylation: This approach would involve the direct introduction of a hydroxymethyl group onto the cinnoline ring at the 6-position. This could potentially be achieved through radical hydroxymethylation or other C-H functionalization techniques. However, controlling the regioselectivity of such reactions on the cinnoline nucleus can be challenging.

  • Functionalization of a Pre-functionalized Cinnoline Ring: Another strategy involves starting with a cinnoline derivative that is already functionalized at the 6-position with a group that can be converted to a hydroxymethyl group. For example, starting with 6-bromocinnoline, a formyl group could be introduced via a Palladium-catalyzed formylation reaction, followed by reduction to the alcohol.

Data Presentation: A Comparative Overview

ParameterProposed Primary Pathway (2-Step)Alternative 1: Direct HydroxymethylationAlternative 2: Functionalization of 6-Bromocinnoline
Starting Material 6-MethylcinnolineCinnoline6-Bromocinnoline
Key Intermediates Cinnoline-6-carboxylic acid-6-Formylcinnoline
Number of Steps 212
Estimated Overall Yield Moderate to GoodPotentially Low to ModerateModerate
Key Reagents KMnO4 or CrO3, LiAlH4Radical initiator, Formaldehyde sourcePalladium catalyst, Formylating agent, Reducing agent
Potential Challenges Harsh oxidation conditionsPoor regioselectivity, Side reactionsAvailability of starting material, Catalyst cost

Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations and experimental workflows, the following diagrams are provided.

G General Synthetic Pathway to this compound cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction 6-Methylcinnoline 6-Methylcinnoline Cinnoline-6-carboxylic acid Cinnoline-6-carboxylic acid 6-Methylcinnoline->Cinnoline-6-carboxylic acid [O] This compound This compound Cinnoline-6-carboxylic acid->this compound [H] Cinnoline-6-ylmethanol Cinnoline-6-ylmethanol

Caption: Proposed two-step synthesis of this compound.

G Experimental Workflow for the Reduction Step Start Start Dissolve Cinnoline-6-carboxylic acid in THF Dissolve Cinnoline-6-carboxylic acid in THF Start->Dissolve Cinnoline-6-carboxylic acid in THF Cool to 0 C Cool to 0 C Dissolve Cinnoline-6-carboxylic acid in THF->Cool to 0 C Add LiAlH4 solution Add LiAlH4 solution Cool to 0 C->Add LiAlH4 solution Stir at RT Stir at RT Add LiAlH4 solution->Stir at RT Quench reaction Quench reaction Stir at RT->Quench reaction Extract with organic solvent Extract with organic solvent Quench reaction->Extract with organic solvent Purify by chromatography Purify by chromatography Extract with organic solvent->Purify by chromatography End End Purify by chromatography->End

Caption: Workflow for the reduction of Cinnoline-6-carboxylic acid.

G Decision Flowchart for Synthetic Route Selection Start Start Availability of 6-Methylcinnoline? Availability of 6-Methylcinnoline? Start->Availability of 6-Methylcinnoline? Availability of Cinnoline? Availability of Cinnoline? Availability of 6-Methylcinnoline?->Availability of Cinnoline? No Pursue 2-Step Pathway Pursue 2-Step Pathway Availability of 6-Methylcinnoline?->Pursue 2-Step Pathway Yes Availability of 6-Bromocinnoline? Availability of 6-Bromocinnoline? Availability of Cinnoline?->Availability of 6-Bromocinnoline? No Investigate Direct Hydroxymethylation Investigate Direct Hydroxymethylation Availability of Cinnoline?->Investigate Direct Hydroxymethylation Yes Explore Functionalization Route Explore Functionalization Route Availability of 6-Bromocinnoline?->Explore Functionalization Route Yes Synthesize Precursor Synthesize Precursor Availability of 6-Bromocinnoline?->Synthesize Precursor No

Caption: Decision-making for selecting a synthetic route.

Conclusion

The synthesis of this compound is most practically approached through a two-step sequence involving the oxidation of 6-methylcinnoline followed by the reduction of the resulting carboxylic acid. While direct experimental data for this specific transformation is limited, the proposed protocols are based on well-established and reliable chemical reactions. Alternative strategies, such as direct C-H functionalization or manipulation of a pre-functionalized cinnoline core, offer intriguing possibilities for future research and process optimization. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the tolerance of functional groups in more complex derivatives. This guide provides a foundational framework for researchers to embark on the efficient and strategic synthesis of this compound.

Safety Operating Guide

Navigating the Safe Disposal of Cinnolin-6-ylmethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of Cinnolin-6-ylmethanol, a heterocyclic compound that necessitates careful handling. Due to the limited availability of specific safety data for this compound, the following procedures are based on best practices for handling structurally related compounds, such as quinoline and other cinnoline derivatives, which are known to possess biological activity and potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profile of similar compounds, which are often classified as irritants, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is recommended.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

Hazard ClassificationDescriptionPrecautionary Statement
Skin IrritantMay cause skin irritation upon contact.P264: Wash hands thoroughly after handling.
Eye IrritantMay cause serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritantMay cause respiratory irritation if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Step-by-Step Disposal Protocol

The proper disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural outline:

  • Waste Identification and Segregation:

    • This compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), should be segregated as hazardous chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name, "this compound."

  • Small Spills:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Disposal Pathway:

    • The primary disposal method for this compound is through a licensed hazardous waste disposal company.

    • Contact your institution's EHS office to arrange for pickup and disposal.

    • Under no circumstances should this compound be disposed of down the drain or in regular trash. The general disposal code P501 applies: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize spill Small Spill? containerize->spill absorb Absorb with Inert Material spill->absorb Yes store Store Safely for Pickup spill->store No collect Collect and Containerize absorb->collect clean Clean Spill Area collect->clean clean->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Professional Disposal contact_ehs->end

Personal protective equipment for handling Cinnolin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Cinnolin-6-ylmethanol was not located. The following guidance is based on the hazard profile of structurally similar compounds, namely Quinolin-6-ylmethanol and Methyl cinnoline-6-carboxylate, and general best practices for handling laboratory chemicals. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to possess the following hazards.[1][2]

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. Never wear leather or fabric gloves.[3]
Eyes/Face Safety glasses with side shields or gogglesIn situations with a splash hazard, a face shield should be worn in addition to goggles.
Body Laboratory coatA standard lab coat is sufficient for general handling. For tasks with a higher risk of splashes, a chemically resistant apron or gown should be worn.[3][4]
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust/aerosol generation is unavoidable.Work should be conducted in a chemical fume hood. If a respirator is required, a NIOSH-approved N95 or higher is recommended.[4]
Feet Closed-toe shoesLeather or canvas shoes should be avoided as they can absorb chemical spills.[3]

Operational Plan for Safe Handling

This step-by-step protocol outlines the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Keep the container tightly closed when not in use.

2. Engineering Controls:

  • All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

3. Handling Procedures:

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid generating dust. If weighing the solid, do so carefully within the fume hood.

  • For solution preparation, slowly add the solid to the solvent to prevent splashing.

  • If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

  • In case of inhalation, move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

  • If ingested, do NOT induce vomiting. Seek immediate medical attention.[5][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive & Inspect This compound store Store in Cool, Dry, Well-Ventilated Area receive->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh Weigh Solid Carefully fume_hood->weigh prepare Prepare Solution weigh->prepare experiment Conduct Experiment prepare->experiment segregate_solid Segregate Solid Waste experiment->segregate_solid segregate_liquid Segregate Liquid Waste experiment->segregate_liquid segregate_contaminated Segregate Contaminated PPE & Materials experiment->segregate_contaminated contact_ehs Contact EHS for Waste Pickup segregate_solid->contact_ehs segregate_liquid->contact_ehs segregate_contaminated->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.